molecular formula C14H21NO B1394727 3-(4-(tert-Pentyl)phenoxy)azetidine CAS No. 1220016-28-3

3-(4-(tert-Pentyl)phenoxy)azetidine

Cat. No.: B1394727
CAS No.: 1220016-28-3
M. Wt: 219.32 g/mol
InChI Key: CSJKVPQCFJLHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Pentyl)phenoxy)azetidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKVPQCFJLHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-(tert-Pentyl)phenoxy)azetidine, a novel azetidine derivative with potential applications in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and key reaction mechanisms.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a convergent synthesis strategy. The key steps involve the preparation of a suitable N-protected 3-substituted azetidine precursor and the synthesis of 4-(tert-pentyl)phenol, followed by a coupling reaction to form the desired ether linkage, and a final deprotection step. Two primary routes for the key etherification step are presented: a Williamson ether synthesis and a Mitsunobu reaction.

The overall synthetic pathway is depicted below:

Synthesis_Pathway phenol Phenol tert_pentyl_phenol 4-(tert-Pentyl)phenol phenol->tert_pentyl_phenol Friedel-Crafts Alkylation isoamylene Isoamylene isoamylene->tert_pentyl_phenol azetidine_precursor N-Boc-3-hydroxyazetidine halo_azetidine N-Boc-3-iodoazetidine azetidine_precursor->halo_azetidine Halogenation protected_product N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine azetidine_precursor->protected_product Mitsunobu Reaction tert_pentyl_phenol->protected_product Williamson Ether Synthesis tert_pentyl_phenol->protected_product halo_azetidine->protected_product final_product This compound protected_product->final_product N-Boc Deprotection Williamson_Ether_Synthesis phenol 4-(tert-Pentyl)phenoxide product N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine phenol->product SN2 Attack halo_azetidine N-Boc-3-iodoazetidine halo_azetidine->product Mitsunobu_Reaction hydroxy_azetidine N-Boc-3-hydroxyazetidine intermediate Oxyphosphonium salt hydroxy_azetidine->intermediate phenol 4-(tert-Pentyl)phenol product N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine phenol->product SN2 Attack reagents DEAD/DIAD, PPh3 reagents->intermediate intermediate->product

In-Depth Technical Guide: Putative Mechanism of Action of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed pharmacological data and the specific mechanism of action for 3-(4-(tert-Pentyl)phenoxy)azetidine are not extensively documented in publicly available scientific literature or patents. This guide, therefore, presents a putative mechanism of action based on the compound's structural features and the known biological activities of analogous compounds containing azetidine and tert-pentylphenol moieties. The experimental data and pathways described herein are representative examples for a compound of this class and should be considered illustrative.

Introduction

This compound is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 4-tert-pentylphenol group. The azetidine ring is a recognized pharmacophore known for its ability to introduce conformational rigidity and act as a bioisosteric replacement for other cyclic amines like piperidine, often altering metabolic stability and target affinity. The lipophilic tert-pentylphenol moiety suggests potential interactions with hydrophobic pockets within protein targets.

Based on the pharmacology of structurally related compounds, this compound is hypothesized to act as a modulator of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels. The overall structure bears resemblance to ligands that target receptors involved in neurotransmission. This guide outlines a potential mechanism of action, supported by generalized experimental protocols and data representations that would be necessary to validate such a hypothesis.

Putative Molecular Target and Signaling Pathway

The structural characteristics of this compound suggest it may function as a ligand for a G-protein coupled receptor (GPCR). The tert-pentylphenyl group could anchor the molecule in a hydrophobic binding pocket of the receptor, while the polar azetidine nitrogen could form key hydrogen bonds or salt bridges with acidic residues.

If this compound were to act as an antagonist at a Gi-coupled receptor, it would block the binding of the endogenous ligand, thereby preventing the inhibition of adenylyl cyclase. This would lead to a sustained level of intracellular cyclic AMP (cAMP), influencing downstream signaling cascades.

GPCR_Signaling_Pathway Receptor Putative Target (Gi-Coupled GPCR) G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Endogenous Ligand Ligand->Receptor Activates Compound This compound (Antagonist) Compound->Receptor Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293 with Target) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Compound Dilution, Radioligand) Reagent_Prep->Incubation Filtration 5. Filtration & Washing (Separates Bound from Free) Incubation->Filtration Detection 6. Scintillation Counting (Measures Radioactivity) Filtration->Detection Data_Processing 7. Data Processing (Calculate % Inhibition) Detection->Data_Processing Curve_Fitting 8. Non-linear Regression (Determine IC₅₀) Data_Processing->Curve_Fitting Ki_Calculation 9. Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

An In-depth Technical Guide on 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature, structure, and key physicochemical properties of 3-(4-(tert-Pentyl)phenoxy)azetidine, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound commonly referred to as this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine .[1] This name precisely describes the molecular architecture, which consists of a central azetidine ring substituted at the 3-position with a phenoxy group. The phenoxy ring is, in turn, substituted at the para-position (position 4) with a tert-pentyl group. The term "tert-pentyl" is a common name; the systematic IUPAC name for this alkyl substituent is "2-methylbutan-2-yl," which is reflected in the formal IUPAC name of the entire molecule.

The structure is characterized by a four-membered saturated nitrogen-containing heterocycle (the azetidine ring) linked via an ether oxygen to a substituted benzene ring. This combination of a strained heterocyclic ring and a bulky, lipophilic aromatic substituent imparts specific steric and electronic properties to the molecule, which are of considerable interest in the design of bioactive compounds and functional materials.

Physicochemical Data

The fundamental physicochemical properties of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine are summarized in the table below. These data are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, reactivity, and potential for intermolecular interactions.

IdentifierValueReference
IUPAC Name 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine[1]
Molecular Formula C14H21NO[1]
Molar Mass 219.32 g/mol [1]
InChI 1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3[1]

Molecular Structure Visualization

The two-dimensional chemical structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups as described by its IUPAC name.

structure cluster_azetidine cluster_phenoxy cluster_pentyl N C1 N->C1 H_N N->H_N C2 C1->C2 C3 C2->C3 C3->N O C3->O C_ph_1 O->C_ph_1 C_ph_2 C_ph_1->C_ph_2 C_ph_3 C_ph_2->C_ph_3 C_ph_4 C_ph_3->C_ph_4 C_ph_5 C_ph_4->C_ph_5 C_tert_quat C_ph_4->C_tert_quat C_ph_6 C_ph_5->C_ph_6 C_ph_6->C_ph_1 C_tert_1 C_tert_quat->C_tert_1 C_tert_2 C_tert_quat->C_tert_2 C_tert_ethyl C_tert_quat->C_tert_ethyl

Caption: 2D structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact molecule are proprietary or context-dependent, a general approach for its synthesis can be inferred from established methods for preparing substituted azetidines. A plausible synthetic route would involve the nucleophilic substitution reaction between 3-hydroxyazetidine (or a protected version thereof) and 4-(tert-pentyl)phenol under conditions that favor ether formation.

General Protocol for Etherification:

  • Reactant Preparation: 4-(tert-Pentyl)phenol would be deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding phenoxide.

  • Nucleophilic Substitution: A protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine) or a 3-azetidinyl sulfonate ester (e.g., N-Boc-azetidin-3-yl tosylate) would be added to the phenoxide solution.

  • Reaction Conditions: The reaction mixture would be heated to facilitate the SN2 displacement of the leaving group by the phenoxide, forming the protected ether-linked product.

  • Deprotection and Workup: Following the reaction, the protecting group on the azetidine nitrogen (e.g., a Boc group) would be removed under acidic conditions. The final product would then be isolated and purified using standard techniques such as column chromatography or crystallization.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the structure and purity.[1]

The logical workflow for a potential synthesis is outlined in the diagram below.

workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_analysis Product Analysis Reactant1 4-(tert-Pentyl)phenol Step1 Deprotonation of Phenol Reactant1->Step1 Reactant2 Protected 3-Hydroxyazetidine Step2 Activation of Azetidine Hydroxyl Reactant2->Step2 Step3 Nucleophilic Substitution (Ether Formation) Step1->Step3 Step2->Step3 Step4 Deprotection of Azetidine Step3->Step4 Purification Purification Step4->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Product 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine Characterization->Product

Caption: Plausible synthetic workflow for the target compound.

References

The Unexplored Therapeutic Potential of tert-Pentylphenoxy Azetidine Derivatives: A Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Azetidine derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1][2][3] This technical guide addresses the current landscape of scientific knowledge regarding the biological activity of a specific subclass: tert-pentylphenoxy azetidine derivatives . Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the synthesis, biological evaluation, and mechanism of action for this particular family of compounds.

This guide will, therefore, summarize the known biological activities of structurally related compounds, namely tert-pentylphenoxyalkyl piperazine and tert-amylphenoxyalkyl (homo)piperidine derivatives, to provide a foundational understanding for future research in this area. Additionally, a general overview of the diverse pharmacological effects of other azetidine derivatives will be presented to highlight the potential of the azetidine core in medicinal chemistry.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its strained ring system imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2] Azetidine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) active agents.[1][3][4]

The "tert-pentylphenoxy" moiety is a lipophilic group that can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and receptor interactions. The combination of this group with the azetidine core represents an unexplored area of chemical space with the potential for novel biological activities.

Biological Activity of Structurally Related Compounds

While specific data on tert-pentylphenoxy azetidine derivatives is unavailable, research on analogous structures with piperazine and piperidine cores offers valuable insights into the potential biological targets for this class of compounds.

Histamine H3 Receptor Antagonism

A significant body of research has focused on tert-butyl and tert-pentyl phenoxyalkylamine derivatives with a piperazine core as potent histamine H3 receptor (H3R) ligands.[5][6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonists of this receptor are being investigated for their potential in treating neurological and psychiatric disorders.

Quantitative Data on Related Piperazine Derivatives

Compound IDStructureTargetAssayActivity (Ki in nM)Reference
4 4-pyridyl derivativeHuman Histamine H3 ReceptorRadioligand Binding16.0 - 120[5][6]
10 4-pyridyl derivativeHuman Histamine H3 ReceptorRadioligand Binding16.0 - 120[5][6]
16 4-pyridyl derivativeHuman Histamine H3 ReceptorRadioligand Binding16.0 - 120[5][6]
22 4-pyridyl derivativeHuman Histamine H3 ReceptorRadioligand Binding16.0 - 120[5][6]

Experimental Protocol: Histamine H3 Receptor Binding Assay

A detailed experimental protocol for a histamine H3 receptor binding assay, as is typical in the field, would involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells).

  • Radioligand: A radiolabeled ligand, such as [3H]-Nα-methylhistamine, is used to bind to the receptor.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H3 Receptor Antagonism

Histamine H3 receptor antagonists block the inhibitory effect of histamine on neurotransmitter release. This leads to an increased release of histamine and other neurotransmitters like acetylcholine and dopamine, which is thought to underlie their pro-cognitive and wake-promoting effects.

H3R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates (Inhibited by Antagonist) Neurotransmitter_Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, DA) H3R->Neurotransmitter_Vesicle Inhibits Release Antagonist tert-Pentylphenoxy Piperazine Derivative (Antagonist) Antagonist->H3R Blocks Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction MES_Workflow start Start animal_prep Animal Preparation (Mice) start->animal_prep compound_admin Compound Administration (e.g., intraperitoneal injection) animal_prep->compound_admin wait Waiting Period (e.g., 30 minutes) compound_admin->wait mes_stim Maximal Electroshock Stimulation wait->mes_stim seizure_obs Observation of Seizure Activity (e.g., tonic hind limb extension) mes_stim->seizure_obs data_analysis Data Analysis (% protection) seizure_obs->data_analysis end End data_analysis->end

References

A Technical Guide to Substituted Azetidine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted azetidine compounds, focusing on their synthesis, biological evaluation, and application in modern drug discovery. The unique structural features of the azetidine ring, a four-membered nitrogen-containing heterocycle, offer a compelling scaffold for the design of novel therapeutics with improved physicochemical and pharmacological properties. This guide is intended to serve as a valuable resource for researchers actively engaged in the exploration of this promising class of compounds.

Biological Activity of Substituted Azetidines

Substituted azetidines have demonstrated a wide range of biological activities, targeting various enzymes and signaling pathways implicated in numerous diseases. This section summarizes the quantitative data for several key classes of biologically active azetidines.

Azetidine-based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a pivotal role in cancer cell proliferation, survival, and metastasis. A series of potent (R)-azetidine-2-carboxamide analogues have been developed as direct inhibitors of STAT3.[1]

CompoundEMSA IC₅₀ (µM) vs. STAT3Cell Viability EC₅₀ (µM) in MDA-MB-231 cellsCell Viability EC₅₀ (µM) in MDA-MB-468 cells
5a 0.55>10>10
5o 0.38>10>10
8i 0.34>10>10
7e 1.11.91.8
7f 1.31.21.1
7g 1.20.91.0
9k 0.981.61.5

Table 1: In vitro and cellular activity of selected azetidine-based STAT3 inhibitors.[1][2]

Azetidine-Containing TZT-1027 Analogues as Antitumor Agents

A series of analogues of the potent antitumor agent TZT-1027 (soblidotin) were synthesized, incorporating a 3-aryl-azetidine moiety. These compounds exhibited significant antiproliferative activity against various cancer cell lines.

CompoundAntiproliferative IC₅₀ (nM) in A549 cellsAntiproliferative IC₅₀ (nM) in HCT116 cells
1a 2.22.1
1b 3.53.1
1c 4.13.8
1d 5.64.9
1e 7.36.5
1f 9.88.7
1g 12.411.2
1h 15.113.9
1i 20.318.5

Table 2: Antiproliferative activity of 3-aryl-azetidine containing TZT-1027 analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key substituted azetidine scaffold and the biological evaluation of its activity.

Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors

The synthesis of the (R)-azetidine-2-carboxamide core is a critical step in the development of potent STAT3 inhibitors. The following is a representative experimental protocol.

General Procedure for the Synthesis of 3-Aryl-Azetidines:

  • To a solution of sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

  • Dilute the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo to yield the sulfonylhydrazide.

  • To a solution of the sulfonylhydrazide (1.0 equiv) in methanol (0.5 M), add the desired ketone (1.0 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • The resulting sulfonylhydrazones are then carried forward to the next step.

Coupling and Deprotection:

  • Dissolve the Boc-protected 3-aryl-azetidine (1 equiv.) in a 1:1 (v/v) mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Concentrate the reaction in vacuo and azeotrope with dichloromethane three times to obtain the trifluoroacetate salt.

  • To a stirring solution of N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in dry dichloromethane at 0 °C, sequentially add HATU (1.5 equiv.).

  • After 10 minutes, add the previously prepared trifluoroacetate salt dissolved in dichloromethane to the reaction mixture, followed by the addition of DIPEA (3 equiv.).

  • The final deprotection of the Boc group is achieved with TFA to yield the target compounds.

Biological Evaluation of STAT3 Inhibitors

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

  • Prepare nuclear extracts from NIH3T3/v-Src fibroblasts, which contain activated STAT3.

  • Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.

  • Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to activated STAT3.

  • Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis.

  • Visualize the bands by autoradiography and quantify using densitometry (e.g., ImageJ).

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.[1]

Cell Viability Assay (MTT Assay):

  • Seed human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates.

  • After cell attachment, treat the cells with various concentrations of the azetidine compounds for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the EC₅₀ values from the dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the development of substituted azetidine compounds.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer->Target_Genes Binds to DNA Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->Dimer Prevents Dimerization

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine compounds.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., STAT3 in cancer) Assay_Dev Assay Development (e.g., EMSA, Cell Viability) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Synthesis of Azetidine Analogs) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of novel drugs.

Azetidine_Synthesis_Workflow Starting_Materials Starting Materials (Sulfonyl chloride, Hydrazine, Ketone) Sulfonylhydrazide Sulfonylhydrazide Formation Starting_Materials->Sulfonylhydrazide Sulfonylhydrazone Sulfonylhydrazone Synthesis Sulfonylhydrazide->Sulfonylhydrazone Azetidine_Formation Azetidine Ring Formation Sulfonylhydrazone->Azetidine_Formation Deprotection Boc Deprotection Azetidine_Formation->Deprotection Coupling Peptide Coupling (with Dap) Deprotection->Coupling Final_Product Final Azetidine Compound Coupling->Final_Product

References

An In-depth Technical Guide to 3-(4-(tert-Pentyl)phenoxy)azetidine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the azetidine derivative, 3-(4-(tert-Pentyl)phenoxy)azetidine. This compound has been identified as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid biosynthesis, making it a molecule of significant interest for the development of therapeutics targeting metabolic disorders. This document details the synthetic protocols, quantitative biological data, and the relevant signaling pathways associated with this compound.

Introduction and Historical Context

The discovery of this compound is rooted in the search for novel therapeutic agents for metabolic diseases. The compound emerged from a drug discovery program at Boehringer Ingelheim and was first disclosed in a patent application filed on December 20, 2011. The inventors credited on the patent are Peter R. PRESSER, Matthias ECKHARDT, Frank HIMMELSBACH, Michael MARK, Leo J. MERZ, and Anja K. PEUKERT.

The primary innovation behind this and related azetidine derivatives was the identification of their potent inhibitory activity against Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the regulation of fatty acid metabolism, and its inhibition is a promising strategy for the treatment of conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The patent highlights the potential of these compounds to address the growing global health burden of metabolic disorders.

Chemical Synthesis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The general methodology involves the reaction of a protected 3-hydroxyazetidine with a corresponding phenol. The following is a detailed experimental protocol derived from the general procedures outlined in patent WO2013098373A1.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • 4-(tert-Pentyl)phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Mitsunobu Reaction:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and 4-(tert-pentyl)phenol (1.2 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

  • Deprotection:

    • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M).

    • Add trifluoroacetic acid (TFA) (10 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Biological Activity

This compound is a potent inhibitor of both human isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of the compound against human ACC1 and ACC2, as reported in patent WO2013098373A1.

CompoundhACC1 IC50 (nM)hACC2 IC50 (nM)
This compound1529

Data sourced from patent WO2013098373A1.

Experimental Protocol: In Vitro ACC Inhibition Assay

The inhibitory activity of the compound was determined using a radiochemical assay that measures the incorporation of [14C]bicarbonate into malonyl-CoA.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • [14C]Sodium bicarbonate

  • Potassium glutamate

  • Magnesium chloride

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • Test compound (this compound)

  • Scintillation cocktail

  • Microplates

  • Scintillation counter

Procedure:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), potassium glutamate, MgCl2, and DTT.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the recombinant human ACC1 or ACC2 enzyme to the wells.

  • Initiate the enzymatic reaction by adding a substrate mixture containing acetyl-CoA, ATP, and [14C]sodium bicarbonate.

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Terminate the reaction by adding an acidic solution.

  • Transfer the reaction mixture to a filter plate to capture the [14C]malonyl-CoA.

  • Wash the filter plate to remove unincorporated [14C]bicarbonate.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathway

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in the de novo synthesis of fatty acids. Malonyl-CoA also plays a crucial regulatory role in fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).

There are two main isoforms of ACC in mammals:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It is mainly involved in fatty acid synthesis.

  • ACC2: Associated with the outer mitochondrial membrane and is thought to primarily regulate fatty acid oxidation.

By inhibiting both ACC1 and ACC2, this compound can simultaneously decrease the synthesis of new fatty acids and promote their oxidation, leading to a reduction in lipid accumulation.

Acetyl-CoA Carboxylase Signaling Pathway

ACC_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 Bicarbonate ATP MalonylCoA_synth Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA_synth->FAS FattyAcids Fatty Acids FAS->FattyAcids ACC1->MalonylCoA_synth Inhibitor This compound Inhibitor->ACC1 FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation MalonylCoA_reg Malonyl-CoA MalonylCoA_reg->CPT1 ACC2 ACC2 ACC2->MalonylCoA_reg Inhibitor_mito This compound Inhibitor_mito->ACC2 AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 Bicarbonate ATP

Caption: Acetyl-CoA Carboxylase (ACC) signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and In Vitro Testing

workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing Start Starting Materials (Protected 3-hydroxyazetidine, 4-(tert-Pentyl)phenol) Mitsunobu Mitsunobu Reaction Start->Mitsunobu Purification1 Silica Gel Chromatography Mitsunobu->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Purification2 Aqueous Workup & Purification Deprotection->Purification2 FinalProduct This compound Purification2->FinalProduct AssayPrep Prepare ACC1/ACC2 Inhibition Assay FinalProduct->AssayPrep DoseResponse Dose-Response Experiment AssayPrep->DoseResponse DataAnalysis Data Analysis DoseResponse->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50

Caption: Workflow from synthesis to in vitro biological evaluation.

Conclusion

This compound is a potent, dual inhibitor of ACC1 and ACC2, representing a valuable lead compound in the development of therapeutics for metabolic diseases. Its discovery by researchers at Boehringer Ingelheim has paved the way for further investigation into the therapeutic potential of azetidine-based ACC inhibitors. The synthetic route is accessible through established chemical transformations, and its biological activity is well-characterized by in vitro assays. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules.

Methodological & Application

Application Notes and Protocols for 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential biological evaluation of 3-(4-(tert-Pentyl)phenoxy)azetidine. Given the novelty of this specific molecule, the biological protocols and corresponding data are presented as predictive models based on the activities of structurally related compounds.

Introduction

Azetidine moieties are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their unique four-membered ring structure imparts a favorable combination of metabolic stability and conformational rigidity, allowing for precise tuning of pharmacological properties.[1][2] The incorporation of a phenoxy-azetidine core, substituted with a lipophilic tert-pentyl group, presents a novel chemical entity with potential for diverse biological activities, including but not limited to anticancer, anti-inflammatory, and CNS-related applications.[3][4] These protocols outline the synthesis of this compound and propose initial biological screening assays to elucidate its pharmacological profile.

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on standard nucleophilic substitution reactions.[5]

Materials and Reagents
  • 4-(tert-Pentyl)phenol

  • 1-Boc-3-iodoazetidine (or 1-Boc-3-tosyloxyazetidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Silica gel for column chromatography

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine

  • To a solution of 4-(tert-pentyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 1-Boc-3-iodoazetidine (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-30% EtOAc in hexanes) to yield 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine.

Step 2: Boc-Deprotection to Yield this compound

  • Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the final product, this compound.

Characterization

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Biological Evaluation Protocols

Based on the known biological activities of azetidine derivatives and molecules containing the tert-pentylphenoxy moiety, we propose the following screening protocols.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Histamine H₃ Receptor (H₃R) Binding Assay

This protocol evaluates the compound's affinity for the H₃ receptor, a common target for CNS-active compounds.[6]

Protocol:

  • Membrane Preparation: Use commercially available cell membranes expressing the human H₃ receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Kᵢ value by analyzing the competition binding data using non-linear regression.

Hypothetical Data Presentation

The following tables represent plausible, hypothetical data that could be generated from the experimental protocols described above.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)28.5 ± 3.1
MCF-7 (Breast Cancer)11.7 ± 1.5
HEK293 (Normal Kidney)> 100

Table 2: Hypothetical Receptor Binding Affinity of this compound

Receptor TargetKᵢ (nM)
Histamine H₃ Receptor85 ± 9

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection A 4-(tert-Pentyl)phenol C K2CO3, DMF, 80°C A->C B 1-Boc-3-iodoazetidine B->C D 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine C->D E TFA, DCM D->E Purified Intermediate F This compound E->F

Caption: Synthetic scheme for this compound.

Proposed Biological Screening Workflow

G cluster_screening Primary Screening cluster_analysis Data Analysis cluster_outcome Potential Outcomes start Synthesized Compound This compound screen1 Cytotoxicity Screen (MTT Assay) start->screen1 screen2 Receptor Binding Screen (H3R Assay) start->screen2 analysis1 Calculate IC50 Values screen1->analysis1 analysis2 Calculate Ki Values screen2->analysis2 outcome1 Hit Compound for Anticancer Development analysis1->outcome1 outcome2 Hit Compound for CNS Drug Development analysis2->outcome2

Caption: Workflow for the initial biological evaluation of the target compound.

References

Application Notes and Protocols: 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-(tert-Pentyl)phenoxy)azetidine is a novel heterocyclic compound with potential for therapeutic applications. The azetidine scaffold is a key feature in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and central nervous system effects.[1][2][3][4] The incorporation of a bulky tert-pentylphenoxy group suggests potential for specific interactions with biological targets, warranting further investigation into its pharmacological profile. These application notes provide a comprehensive overview of the potential therapeutic applications, proposed mechanisms of action, and detailed protocols for the synthesis and biological evaluation of this compound.

Potential Therapeutic Applications

The structural motifs present in this compound suggest several potential therapeutic avenues:

  • Antimicrobial Agent: Azetidine derivatives have demonstrated notable antibacterial and antifungal properties.[1][2] The strained four-membered ring can be crucial for interacting with bacterial enzymes.[5] The lipophilic tert-pentylphenoxy moiety may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

  • Anti-Inflammatory Agent: Certain azetidin-2-one derivatives have shown significant anti-inflammatory effects, comparable to established drugs like indomethacin.[3] The mechanism may involve the inhibition of inflammatory mediators.

  • CNS Disorders: The azetidine ring is a feature in compounds targeting the central nervous system.[6] Depending on its ability to cross the blood-brain barrier, this compound could be explored for conditions such as epilepsy or neurodegenerative diseases.[7]

  • Antimalarial Agent: Bicyclic azetidines have been identified as potent antimalarial agents, targeting specific enzymes in Plasmodium falciparum.[8][9]

Proposed Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on its chemical structure, several hypotheses can be proposed:

  • Enzyme Inhibition: The strained azetidine ring could act as a reactive pharmacophore, forming covalent or non-covalent bonds with the active sites of key enzymes in pathogens or inflammatory pathways.

  • Receptor Modulation: The phenoxy group, substituted with a bulky alkyl group, may facilitate binding to specific receptor pockets, potentially modulating their activity.

  • Ion Channel Interaction: The overall lipophilicity and the presence of the nitrogen-containing heterocycle could allow for interaction with ion channels, a mechanism relevant in CNS-related activities.

Quantitative Data Summary

As of the date of this document, specific quantitative biological data for this compound is not publicly available. The following table provides a template for summarizing key in vitro data that should be generated during its evaluation.

Assay TypeTargetMetricValueReference CompoundReference Value
AntibacterialS. aureusMIC (µg/mL)TBDAmpicillinTBD
AntibacterialE. coliMIC (µg/mL)TBDAmpicillinTBD
Anti-inflammatoryCOX-2IC50 (µM)TBDCelecoxibTBD
CytotoxicityHeLa CellsCC50 (µM)TBDDoxorubicinTBD

TBD: To be determined

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the nucleophilic substitution of a leaving group on the azetidine ring with 4-(tert-pentyl)phenol.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • 4-(tert-Pentyl)phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Mitsunobu Reaction:

    • To a solution of 1-Boc-3-hydroxyazetidine (1 eq), 4-(tert-pentyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine.

  • Boc Deprotection:

    • Dissolve the purified 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, carefully neutralize the mixture with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Boc Deprotection Boc_Azetidinol 1-Boc-3-hydroxyazetidine Boc_Product 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine Boc_Azetidinol->Boc_Product Phenol 4-(tert-Pentyl)phenol Phenol->Boc_Product Reagents PPh3, DIAD, THF Reagents->Boc_Product Boc_Product_Deprotection 1-Boc-3-(4-(tert-pentyl)phenoxy)azetidine Deprotection_Reagents TFA, DCM Final_Product This compound Deprotection_Reagents->Final_Product Boc_Product_Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells Compound_Dilution->Inoculation Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland) Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Potential_Signaling_Pathways cluster_antibacterial Antibacterial Action cluster_antiinflammatory Anti-inflammatory Action Compound This compound Enzyme Bacterial Enzyme (e.g., Transpeptidase) Compound->Enzyme inhibits COX2 COX-2 Enzyme Compound->COX2 inhibits Cell_Wall Cell Wall Synthesis Enzyme->Cell_Wall catalyzes Cell_Lysis Bacterial Cell Lysis Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation promotes

Caption: Potential signaling pathways modulated by the compound.

References

Application Notes and Protocols for the Solubilization of 3-(4-(tert-Pentyl)phenoxy)azetidine for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(tert-Pentyl)phenoxy)azetidine is a small molecule of interest in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a lipophilic tert-pentyl group, suggests that it is likely to have low aqueous solubility, a common challenge for in-vitro and in-vivo testing.[1][2] Proper dissolution and handling are critical to obtain accurate and reproducible results in biological assays. These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of in-vitro experimental settings. The primary method described utilizes Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for dissolving both polar and nonpolar compounds in drug discovery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The high lipophilicity, as suggested by its structure, is a key factor influencing its solubility.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO[1]
Molecular Weight 219.32 g/mol [1]
Key Structural Features Azetidine ring, phenoxy group, tert-pentyl substituent[1]
Predicted Property High lipophilicity[1]

Experimental Protocols

Materials
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile, nuclease-free water

  • Aqueous buffer or cell culture medium relevant to the in-vitro assay (e.g., Phosphate Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is then used to prepare working solutions for in-vitro assays.

  • Calculate the required mass:

    • Molecular Weight (MW) = 219.32 g/mol

    • To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 219.32 g/mol x 1000 mg/g = 2.1932 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.2 mg of this compound into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM DMSO stock solution into the appropriate aqueous buffer or cell culture medium. It is crucial to be aware of the final DMSO concentration in the assay, as high concentrations can be toxic to cells.[3]

  • Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your specific assay. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

  • Perform serial dilutions:

    • Prepare an intermediate dilution of the 10 mM stock in DMSO if necessary.

    • Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium.

    • Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.

    • Example: To prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

Solubility Considerations and Best Practices

  • Kinetic vs. Equilibrium Solubility: The protocol above describes the preparation of a kinetically soluble formulation, where a supersaturated solution might be formed initially.[4][5] For some applications, determining the equilibrium solubility might be necessary. This involves incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours), followed by filtration or centrifugation to remove undissolved material, and then quantifying the concentration in the supernatant.[4]

  • Precipitation: Due to the lipophilic nature of the compound, it may precipitate when diluted into aqueous solutions. Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation strategy.

  • Solvent Effects: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples, to account for any effects of the solvent on the biological system.[3]

Diagrams

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute mix Mix Thoroughly dilute->mix use Use in Assay mix->use

Caption: Workflow for the preparation of this compound solutions.

In_Vitro_Assay_Logic compound This compound (Solid) stock 10 mM Stock in DMSO compound->stock Dissolve working Working Solution (e.g., 10 µM in Media + 0.1% DMSO) stock->working Dilute assay In-Vitro Assay (e.g., Cell-based) working->assay results Data Analysis & Interpretation assay->results vehicle Vehicle Control (Media + 0.1% DMSO) vehicle->assay

Caption: Logical flow for the use of the dissolved compound in a typical in-vitro assay.

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules in drug discovery, recognized for their ability to introduce desirable physicochemical properties and novel structural motifs.[1][2][3] The compound 3-(4-(tert-Pentyl)phenoxy)azetidine, with its distinct combination of a rigid azetidine core and a lipophilic tert-pentylphenoxy group, presents an interesting candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets.[4] This document provides detailed application notes and protocols for the utilization of this compound in a typical HTS workflow, using a hypothetical G-Protein Coupled Receptor (GPCR), "Target X," as an illustrative example. The methodologies described herein are broadly applicable and can be adapted for other target classes such as enzymes or ion channels.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. The tert-pentyl group contributes to high lipophilicity, which may influence its interaction with hydrophobic binding pockets of target proteins.[4]

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameSubstituentMolecular FormulaMolar Mass ( g/mol )Key Properties
This compound tert-Pentyl (para) C14H21NO 219.32 High lipophilicity, steric bulk
3-[4-(Trifluoromethyl)phenoxy]azetidineCF₃ (para)C10H10F3NO217.19Increased electronegativity, potential for altered metabolic stability
3-(4-Chlorophenoxy)azetidine hydrochlorideCl (para)C9H11ClNO184.64Electron-withdrawing, influences pKa
3-(3-Methylphenoxy)azetidine hydrochlorideMethyl (meta)C10H14ClNO199.68Reduced steric hindrance compared to tert-pentyl analog

Data for related analogs are included for comparative purposes.[4]

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from initial assay development to hit confirmation and validation.[5]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation Compound_Library Compound Library (including Test Compound) Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep HTS_Assay High-Throughput Screening Assay Assay_Plate_Prep->HTS_Assay Data_Acquisition Data Acquisition HTS_Assay->Data_Acquisition Primary_Hits Primary Hits Data_Acquisition->Primary_Hits Hit Selection Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assays Orthogonal_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Validated Hits

Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Compound Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvent Selection: Due to its predicted lipophilicity, dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in tightly sealed, low-binding microcentrifuge tubes. For working plates, create intermediate dilutions in DMSO.

Protocol 2: High-Throughput Screening Assay (Hypothetical GPCR Target X)

This protocol describes a cell-based assay using a calcium mobilization readout, a common method for screening GPCRs that signal through the Gq pathway.

Materials:

  • HEK293 cells stably expressing the hypothetical "Target X" GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • 384-well black, clear-bottom assay plates.

  • Agonist for Target X (for antagonist screening mode).

  • Automated liquid handling systems and a plate reader capable of kinetic fluorescence measurements.

Procedure:

  • Cell Plating:

    • Culture HEK293-Target X cells to 70-80% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-8 AM dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a daughter plate containing this compound and control compounds diluted in assay buffer to 4X the final desired concentration.

    • Using an automated liquid handler, transfer 10 µL of the compound solution from the daughter plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection (Antagonist Mode):

    • Prepare a solution of the Target X agonist at a concentration that elicits an 80% maximal response (EC80).

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, PHERAstar).

    • Initiate kinetic reading and, after establishing a baseline, add 10 µL of the EC80 agonist solution to each well.

    • Continue reading the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the percent inhibition for each well containing the test compound relative to the positive (agonist only) and negative (buffer only) controls.

    • Hits are typically defined as compounds that produce an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the neutral controls).

Data Presentation

The results of the HTS and subsequent hit validation experiments should be presented in a clear and concise manner.

Table 2: Hypothetical Primary HTS Data for this compound

ParameterValue
Screening Concentration10 µM
Percent Inhibition85.2%
Z'-factor0.78
Signal-to-Background Ratio12.5

Table 3: Hypothetical Dose-Response Data for this compound against Target X

ParameterValue
IC500.25 µM
Hill Slope1.1
0.992

Visualization of Signaling Pathway

The hypothetical Target X is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade leading to an increase in intracellular calcium.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target X (GPCR) G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Agonist Agonist->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Figure 2: A simplified signaling pathway for a Gq-coupled GPCR, "Target X".

Conclusion

This compound represents a promising scaffold for drug discovery efforts. The protocols and application notes provided here offer a framework for its evaluation in high-throughput screening campaigns. Through systematic screening and hit validation, the therapeutic potential of this and related azetidine derivatives can be effectively explored. It is crucial to perform secondary and orthogonal assays to confirm the activity and elucidate the mechanism of action of any identified hits.[6]

References

standard operating procedure for handling 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-(tert-Pentyl)phenoxy)azetidine is a research chemical. Its toxicological and pharmacological properties have not been fully investigated. This document provides a standard operating procedure for handling and preliminary investigation based on available data for the compound and structurally related azetidine derivatives. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] Their rigid, strained ring structure provides a unique scaffold that can impart favorable physicochemical and pharmacological properties to bioactive molecules.[2][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, antimicrobial, and central nervous system effects.[1][6] this compound is a specific derivative with potential applications as a building block in the synthesis of novel therapeutic agents and agrochemicals.[7] This document outlines the standard procedures for handling, characterization, and preliminary biological evaluation of this compound.

Physicochemical Data

A summary of the known physicochemical properties of this compound and a related analogue are presented in Table 1 for comparative purposes.

PropertyThis compound3-[4-(Trifluoromethyl)phenoxy]azetidine
Molecular Formula C14H21NOC10H10F3NO
Molar Mass ( g/mol ) 219.32217.19
Appearance Not explicitly stated; likely a solid or oilNot explicitly stated
Boiling Point (°C) Not explicitly stated257
Density (g/cm³) Not explicitly stated1.277
Key Characteristics High lipophilicity, steric bulk from the tert-pentyl groupElectron-withdrawing nature of the trifluoromethyl group

Data for this compound and its analogue are sourced from Benchchem.[7]

Health and Safety

The hazards of this compound have not been fully elucidated. However, based on the general reactivity of azetidines and related phenoxy compounds, the following precautions should be taken. Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for the preliminary characterization and biological evaluation of this compound. These are general protocols and may require optimization.

Objective: To determine the aqueous solubility of this compound, a critical parameter for its potential as a drug candidate.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • 2.0 mL microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Create a calibration curve by preparing a series of known concentrations of the compound in 50% acetonitrile/water.

  • Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

  • Incubate the tubes at room temperature (or 37°C) for 24 hours with constant agitation (e.g., on a shaker or rotator) to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an equal volume of acetonitrile.

  • Analyze the concentration of the dissolved compound in the supernatant using the pre-established HPLC calibration curve.

  • The determined concentration represents the aqueous solubility of the compound.

Objective: To assess the cytotoxic potential of this compound against a selected cancer cell line (e.g., A549, a human lung carcinoma cell line often used in testing azetidine analogues).[11][12]

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Experimental Workflows

Given that azetidine derivatives have shown a wide range of biological activities, this compound could potentially interact with various cellular targets. For instance, some phenoxyalkyl amine derivatives have been investigated as histamine H3 receptor ligands with anticonvulsant activity.[13] The workflow for investigating such a compound would typically follow a logical progression from synthesis to in vivo studies.

Diagrams:

G cluster_0 Hypothetical Signaling Pathway Compound This compound Receptor GPCR (e.g., Histamine H3 Receptor) Compound->Receptor Antagonist Binding G_Protein Gαi/o Receptor->G_Protein Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Neuronal Excitability (e.g., Ion Channel Activity) PKA->Downstream Phosphorylation Events

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

G cluster_1 Drug Discovery Workflow Synthesis Chemical Synthesis & Purification Characterization Physicochemical Characterization (NMR, MS, Solubility) Synthesis->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Receptor Binding) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Seizure Model in Mice) In_Vitro->In_Vivo Active Hit ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: General experimental workflow for a novel chemical entity.

References

Application Notes and Protocols: 3-(4-(tert-Pentyl)phenoxy)azetidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific experimental data regarding the use of 3-(4-(tert-Pentyl)phenoxy)azetidine in cell culture, including established dosages and mechanisms of action, is not publicly available. The following application notes and protocols are therefore provided as a generalized framework for the initial characterization of a novel small molecule with this structure. The proposed concentration ranges and experimental designs are based on data from structurally related azetidine derivatives and should be adapted based on empirical results.

Introduction

Azetidine-containing compounds represent a class of synthetic molecules with diverse biological activities. Their strained four-membered ring structure often imparts unique pharmacological properties.[1][2][3] This document outlines a series of protocols for the initial in vitro characterization of this compound, a novel compound with potential biological activity. The provided methodologies cover essential preliminary steps, including determining an appropriate dosage range through cytotoxicity assays and a hypothetical functional assay to explore its mechanism of action.

Data Presentation

Table 1: Proposed Initial Concentration Range for In Vitro Experiments
ParameterRecommended RangeRationale
Stock Solution Concentration 10-50 mM in DMSOStandard practice for dissolving small molecules for in vitro use.
Initial Cytotoxicity Screening 0.1 µM - 100 µMBroad range to identify the concentration at which the compound affects cell viability.
Subsequent Functional Assays 0.5 µM - 20 µMBased on typical effective concentrations of other biologically active azetidine derivatives.[4]
Table 2: Example Data from a Hypothetical Cytotoxicity Assay (MTT Assay)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1088.9 ± 6.2
2565.4 ± 7.1
5042.1 ± 5.9
10015.3 ± 3.3

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Compound Handling: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 2.05 mg of this compound (MW: 205.3 g/mol ) in 1 mL of sterile dimethyl sulfoxide (DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Cytotoxicity using an MTT Assay
  • Cell Seeding:

    • Culture a suitable cell line (e.g., HEK293, SH-SY5Y) in appropriate media until approximately 80% confluent.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).

    • Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Serial Dilutions stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance at 570 nm mtt->read analyze Calculate IC50 read->analyze

Caption: Experimental Workflow for Cytotoxicity Assessment.

hypothetical_pathway compound This compound receptor Hypothetical GPCR/Transporter compound->receptor Binds to/Inhibits adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Response pka->downstream Phosphorylates Targets

References

Application Notes and Protocols for the Purification of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of 3-(4-(tert-Pentyl)phenoxy)azetidine, a key intermediate in pharmaceutical research and development. The described techniques are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for subsequent applications.

Overview of Purification Strategies

The purification of this compound and related azetidine derivatives typically involves one or a combination of the following techniques:

  • Silica Gel Column Chromatography: A widely used method for the separation of the desired compound from reaction byproducts and unreacted starting materials.

  • Recrystallization: An effective technique for purifying solid compounds to a high degree of purity.

  • Analytical Chromatography: Essential for assessing the purity of the final compound and for impurity profiling.

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a primary method for the purification of azetidine derivatives.[1][2][3][4][5] The choice of eluent is critical and often requires optimization based on the polarity of the specific compound and its impurities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. The elution can be performed isocratically or using a gradient.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Exemplary Solvent Systems for Azetidine Derivative Purification

Azetidine Derivative ClassEluent SystemReference
General Azetidine Derivativesn-hexane / Dichloromethane[1]
General Azetidine Derivativesn-hexane / Ethyl Acetate[1][4]
General Azetidine DerivativesDichloromethane / Ethyl Acetate[1]
General Azetidine DerivativesDichloromethane / Methanol[1]

Note: The optimal solvent system for this compound should be determined empirically using TLC analysis.

Purification by Recrystallization

Recrystallization is a powerful technique for the final purification of solid this compound, assuming a suitable solvent can be found.[6]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the pure compound.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Quality Control and Impurity Profiling

Analytical techniques are crucial for determining the purity of the final product and identifying any remaining impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Photodiode Array (PDA) detector is recommended for assessing the purity and identifying non-volatile byproducts.[7]

Protocol:

  • Column: Utilize a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution, for example, with acetonitrile and water.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths.

  • Analysis: The purity is determined by the relative peak area of the main product. Retention time limits can be set to identify known impurities, such as tert-pentylphenol byproducts.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for the identification of volatile impurities that may not be detected by HPLC.[7]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Injection: Inject the sample into the GC system.

  • Separation: Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Detection and Identification: The separated components are detected and identified by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This is particularly useful for identifying low-molecular-weight impurities like those derived from chloroacetyl chloride.[7]

Table 2: Summary of Analytical Techniques for Quality Control

TechniquePurposeKey ParametersPotential Impurities DetectedReference
HPLC-PDAPurity assessment and non-volatile impurity profilingC18 column, acetonitrile/water gradienttert-pentylphenol byproducts[7]
GC-MSIdentification of volatile impuritiesCapillary columnLow-molecular-weight byproducts (e.g., from chloroacetyl chloride)[7]

Visualization of Workflow

The following diagrams illustrate the general workflow for the purification and analysis of this compound.

Purification Workflow cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Caption: General purification workflow for this compound.

QualityControl Purified_Product Purified Product Purity_Assessment Purity Assessment Purified_Product->Purity_Assessment HPLC_PDA HPLC-PDA Analysis Purity_Assessment->HPLC_PDA Non-volatile impurities GC_MS GC-MS Analysis Purity_Assessment->GC_MS Volatile impurities Final_Product Final Product (>95% Purity) HPLC_PDA->Final_Product Purity OK Repurification Repurification Required HPLC_PDA->Repurification Purity <95% GC_MS->Final_Product Purity OK GC_MS->Repurification Purity <95%

Caption: Quality control workflow for purified this compound.

References

Application Notes and Protocols for the Analytical Detection of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of 3-(4-(tert-pentyl)phenoxy)azetidine. Due to the absence of specific published methods for this compound, the following protocols are based on established analytical principles for structurally related small molecules and are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is suitable for the routine quantification of this compound in solution, for purity assessments, and for stability-indicating assays. The protocol employs reverse-phase chromatography, which is ideal for moderately polar organic molecules.

Experimental Protocol

a) Apparatus and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (deionized or HPLC grade).

  • Formic acid (reagent grade).

  • Methanol (HPLC grade).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.22 µm or 0.45 µm).

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: 90% B to 50% B

    • 13-18 min: Equilibrate at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • UV Detection Wavelength: 265 nm (A preliminary UV scan of the analyte is recommended to determine the optimal wavelength).

  • Injection Volume: 5 µL

c) Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before injection.

d) Data Analysis:

  • Identify the analyte peak based on its retention time compared to the reference standard.

  • Generate a calibration curve by plotting the peak area against the concentration of the working standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a highly specific and sensitive method recommended for the identification and quantification of this compound, especially in complex matrices or for trace-level analysis. This method is contingent on the thermal stability and volatility of the analyte.

Experimental Protocol

a) Apparatus and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas, 99.999% purity).

  • Ethyl acetate or Dichloromethane (GC grade).

  • Analytical balance, volumetric flasks, micropipettes.

b) Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 270 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV (Electron Ionization - EI).

  • Mass Scan Range: m/z 50-500.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c) Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve or dilute the sample in ethyl acetate to achieve a final concentration within the linear range of the assay.

d) Data Analysis:

  • Qualitative Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum with that of the reference standard.

  • Quantitative Analysis: In SIM mode, monitor characteristic ions of the analyte. Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration. Determine the concentration in the unknown sample from this curve.

Quantitative Data Summary

The following table should be populated with data obtained during the validation of the analytical methods described above.

ParameterHPLC-UV MethodGC-MS Method
Retention Time (min) To be determinedTo be determined
Linearity Range (µg/mL) e.g., 1 - 100e.g., 0.1 - 20
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%
Primary Quantifying Ion (m/z) N/ATo be determined

Visual Diagrams

experimental_workflow General Analytical Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Weigh Reference Standard & Sample B Prepare Stock Solutions A->B C Create Calibration Standards B->C D Filter Solutions into Vials C->D E Inject into Chromatograph (HPLC or GC) D->E F Separation on Analytical Column E->F G Detection (UV or MS) F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J

Caption: General experimental workflow for chromatographic analysis.

method_selection_logic Method Selection Logic cluster_quant Routine Quantification / Purity cluster_id Structural ID / Trace Analysis start Analysis Goal quant_node HPLC-UV (Robust & Efficient) start->quant_node id_node GC-MS (High Specificity & Sensitivity) start->id_node note Consider analyte's thermal stability for GC-MS. id_node->note

Caption: Logical relationship for analytical method selection.

Application Notes and Protocols: 3-(4-(tert-Pentyl)phenoxy)azetidine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule typically consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.

While specific data on the direct application of 3-(4-(tert-Pentyl)phenoxy)azetidine in targeted protein degradation is not extensively available in current literature, its structural motifs, particularly the azetidine ring, suggest potential utility as a novel building block in PROTAC design. The strained four-membered azetidine ring can serve as a rigid scaffold within linkers or as a reactive handle for covalent engagement with E3 ligases or target proteins. This document provides a generalized framework and protocols for exploring the potential of azetidine-containing compounds like this compound in the development of novel protein degraders.

Potential Roles of this compound in PROTACs

Based on the known chemistry of azetidines in drug discovery, this compound could potentially be incorporated into a PROTAC in several ways:

  • As a Linker Component: The azetidine ring can provide a rigid and chemically defined point of attachment within the linker, influencing the spatial orientation of the warhead and E3 ligase ligand, which is critical for efficient ternary complex formation.

  • As a Novel E3 Ligase Ligand: While established E3 ligase ligands for VHL and CRBN are commonly used, the discovery of novel E3 ligase recruiters is an active area of research. The unique electronic and steric properties of this molecule could potentially enable it to bind to a new or less-explored E3 ligase.

  • As a Warhead for a Protein of Interest: The tert-pentylphenoxy group could potentially serve as a ligand for a specific protein target, making the entire molecule a novel warhead for a PROTAC.

Signaling Pathway: The PROTAC Mechanism

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. A PROTAC molecule facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC (e.g., containing this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Characterizing a Novel PROTAC

The development and characterization of a novel PROTAC, hypothetically incorporating this compound, would follow a structured experimental workflow.

Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_design 1. PROTAC Design & Synthesis cluster_biochemical 2. Biochemical & Biophysical Assays cluster_cellular 3. Cellular Assays cluster_validation 4. Mechanism of Action Validation Design In Silico Modeling & Linker Design Synthesis Chemical Synthesis of PROTAC Molecule Design->Synthesis Binding_POI Target Engagement (POI) (e.g., SPR, ITC, NanoBRET) Synthesis->Binding_POI Binding_E3 E3 Ligase Binding (e.g., FP, TR-FRET) Synthesis->Binding_E3 Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, SPR) Binding_POI->Ternary_Complex Binding_E3->Ternary_Complex Degradation Protein Degradation (Western Blot, In-Cell Western, Mass Spec) Ternary_Complex->Degradation Dose_Response Dose-Response & Time-Course (DC50, Dmax, kinetics) Degradation->Dose_Response Proteasome_Inhibition Proteasome Inhibitor Rescue Degradation->Proteasome_Inhibition E3_Knockdown E3 Ligase Knockdown/out Degradation->E3_Knockdown Viability Cell Viability/Toxicity (e.g., MTT, CellTiter-Glo) Dose_Response->Viability

Caption: A typical workflow for the characterization of a novel PROTAC.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data for a PROTAC molecule incorporating this compound, designated as AZD-PROTAC-01 . These values are for illustrative purposes to guide researchers in data presentation.

Table 1: Binding Affinities

CompoundTargetBinding AssayKd (nM)
AZD-PROTAC-01Protein of InterestSPR150
AZD-PROTAC-01E3 Ligase (VHL)TR-FRET85
Warhead aloneProtein of InterestITC120
E3 Ligand aloneE3 Ligase (VHL)FP50

Table 2: Ternary Complex Formation

CompoundTernary ComplexAssayKd (nM)Cooperativity (α)
AZD-PROTAC-01POI - PROTAC - VHLTR-FRET253.4

Table 3: Cellular Degradation Potency and Efficacy

CompoundCell LineDC50 (nM)Dmax (%)Timepoint (h)
AZD-PROTAC-01HEK293759224
AZD-PROTAC-01HeLa1108824

Table 4: Cellular Viability

CompoundCell LineIC50 (µM)Timepoint (h)
AZD-PROTAC-01HEK293> 1072
AZD-PROTAC-01HeLa> 1072

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the characterization of a novel PROTAC.

Protocol 1: Target Engagement Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of the PROTAC and its warhead component to the purified protein of interest (POI).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant POI

  • AZD-PROTAC-01 and warhead-only compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified POI (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without POI immobilization.

  • Binding Analysis:

    • Prepare a dilution series of AZD-PROTAC-01 and the warhead-only compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the analyte solutions over the POI-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Protocol 2: Western Blotting for Protein Degradation

Objective: To quantify the degradation of the POI in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI (e.g., HEK293)

  • AZD-PROTAC-01

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of AZD-PROTAC-01 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log concentration of the PROTAC to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

Objective: To assess the cytotoxicity of the PROTAC molecule.

Materials:

  • Cell line of interest

  • AZD-PROTAC-01

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of AZD-PROTAC-01.

    • Treat the cells with the compound dilutions and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of the PROTAC to determine the IC50 value.

Conclusion

While the specific compound this compound is not yet established as a component in targeted protein degradation, its chemical structure holds promise for the development of novel PROTACs. The azetidine moiety offers a unique and versatile scaffold for medicinal chemists. The application notes and generalized protocols provided here offer a comprehensive guide for researchers to explore the potential of this and other novel chemical entities in the exciting and rapidly advancing field of targeted protein degradation. Rigorous biochemical, cellular, and mechanistic studies are essential to validate the utility of any new building block in the rational design of effective and selective protein degraders.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the Mitsunobu reaction. Both methods involve the formation of an ether linkage between a 3-substituted azetidine and 4-(tert-pentyl)phenol.

Q2: Which starting materials are required for these synthetic routes?

A2: For both the Williamson ether synthesis and the Mitsunobu reaction, the key starting materials are:

  • An azetidine derivative with a suitable leaving group at the 3-position (for Williamson ether synthesis) or a hydroxyl group (for the Mitsunobu reaction). Typically, N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, is used.

  • 4-(tert-Pentyl)phenol.

Q3: Why is an N-protected azetidine derivative, like N-Boc-3-hydroxyazetidine, often used as a starting material?

A3: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent the secondary amine of the azetidine ring from undergoing side reactions. The nitrogen in the azetidine ring is nucleophilic and can compete with the desired reaction at the 3-position. After the etherification reaction is complete, the Boc group can be removed under acidic conditions.[1][2][3]

Q4: What are the main advantages and disadvantages of the Williamson ether synthesis for this transformation?

A4:

  • Advantages: The Williamson ether synthesis is a classic and widely used method for forming ethers.[4] It often utilizes readily available and less expensive reagents compared to the Mitsunobu reaction. The reaction conditions can often be modified to improve yield.[5]

  • Disadvantages: This method is sensitive to steric hindrance.[4][6] Elimination reactions can be a significant side reaction, especially with sterically hindered substrates, leading to the formation of undesired alkene byproducts.[7][8]

Q5: What are the main advantages and disadvantages of the Mitsunobu reaction for this synthesis?

A5:

  • Advantages: The Mitsunobu reaction is known for its mild reaction conditions and its ability to proceed with a clean inversion of stereochemistry at a stereocenter.[9][10] It is often effective for substrates that are prone to elimination reactions under the more basic conditions of the Williamson ether synthesis.[11][12]

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[9] The reagents used (e.g., DEAD or DIAD) are hazardous and require careful handling.[13]

Troubleshooting Guides

Williamson Ether Synthesis Route

This route typically involves the reaction of an N-protected 3-haloazetidine or 3-azetidinyl sulfonate with the sodium or potassium salt of 4-(tert-pentyl)phenol.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of 4-(tert-pentyl)phenol. 2. Poor reactivity of the leaving group on the azetidine ring. 3. Inappropriate solvent.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions. 2. Convert the 3-hydroxyazetidine to a better leaving group, such as a tosylate or mesylate.[4][6] 3. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[6]
Presence of significant elimination byproduct (azetidin-3-ene) 1. Steric hindrance around the reaction center. 2. Use of a strong, sterically hindered base.1. If possible, reduce steric bulk on the reactants. 2. Use a less hindered base. Consider switching to the Mitsunobu reaction, which is less prone to elimination.[7]
Reaction is slow or does not go to completion 1. Low reaction temperature. 2. Insufficient reaction time.1. Gradually increase the reaction temperature, monitoring for the formation of byproducts.[5] 2. Extend the reaction time and monitor progress by TLC or LC-MS.
Mitsunobu Reaction Route

This route involves the reaction of N-protected 3-hydroxyazetidine with 4-(tert-pentyl)phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Impure or degraded reagents (especially DEAD/DIAD). 2. Incorrect order of reagent addition. 3. Insufficiently acidic nucleophile (phenol).1. Use freshly opened or purified reagents. 2. The order of addition can be critical. A common and often successful order is to dissolve the alcohol, phenol, and triphenylphosphine in the solvent, cool to 0 °C, and then slowly add the DEAD or DIAD.[9] 3. While 4-(tert-pentyl)phenol should be sufficiently acidic, ensure the reaction is run under anhydrous conditions to prevent quenching of the betaine intermediate.
Difficult purification 1. Presence of triphenylphosphine oxide and hydrazine byproducts.1. Triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes and removed by filtration.[13] Chromatographic separation is often necessary. Using polymer-supported triphenylphosphine can simplify byproduct removal through filtration.[9]
Formation of an azodicarboxylate adduct with the alcohol 1. The phenoxide is not a sufficiently strong nucleophile.This is a known side reaction if the nucleophile is not acidic enough (pKa > 13).[9] While this is less common with phenols, ensuring anhydrous conditions and proper stoichiometry can help minimize this.

Experimental Protocols

Synthesis of N-Boc-3-hydroxyazetidine (Starting Material)

A common precursor for both synthetic routes is N-Boc-3-hydroxyazetidine. A general procedure for its synthesis is as follows:

  • Debenzylation: Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature for several hours.

  • Filter off the catalyst.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for 1-2 hours.[14][15]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.

Williamson Ether Synthesis of N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine
  • Formation of the Phenoxide: To a solution of 4-(tert-pentyl)phenol in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Etherification: Add a solution of N-Boc-3-tosyloxyazetidine (prepared from N-Boc-3-hydroxyazetidine and tosyl chloride) in the same anhydrous solvent to the phenoxide solution.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mitsunobu Reaction for N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine
  • In an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine, 4-(tert-pentyl)phenol, and triphenylphosphine in an anhydrous solvent such as THF or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent to the reaction mixture.[9][13]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Deprotection of N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine
  • Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[3]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base to obtain the free amine, this compound.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_product Intermediate & Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine williamson_step1 1. Tosylation (TsCl, Pyridine) N-Boc-3-hydroxyazetidine->williamson_step1 mitsunobu_step PPh3, DEAD/DIAD N-Boc-3-hydroxyazetidine->mitsunobu_step 4-(tert-Pentyl)phenol 4-(tert-Pentyl)phenol williamson_step2 2. Deprotonation (NaH) 4-(tert-Pentyl)phenol->williamson_step2 4-(tert-Pentyl)phenol->mitsunobu_step williamson_step3 3. SN2 Reaction williamson_step1->williamson_step3 N-Boc-3-tosyloxyazetidine williamson_step2->williamson_step3 Phenoxide intermediate N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine williamson_step3->intermediate mitsunobu_step->intermediate deprotection Deprotection (TFA or HCl) intermediate->deprotection final_product This compound deprotection->final_product

Caption: Synthetic pathways to this compound.

Troubleshooting_Williamson cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield poor_nucleophile Incomplete Deprotonation low_yield->poor_nucleophile poor_lg Poor Leaving Group low_yield->poor_lg elimination Elimination Byproduct sterics Steric Hindrance elimination->sterics strong_base Strong/Bulky Base elimination->strong_base stronger_base Use Stronger Base (e.g., NaH) poor_nucleophile->stronger_base better_lg Improve Leaving Group (e.g., OTs) poor_lg->better_lg change_method Switch to Mitsunobu Reaction sterics->change_method weaker_base Use Less Hindered Base strong_base->weaker_base

Caption: Troubleshooting logic for the Williamson ether synthesis.

Troubleshooting_Mitsunobu cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield bad_reagents Degraded Reagents low_yield->bad_reagents bad_addition Incorrect Reagent Addition low_yield->bad_addition purification_issue Difficult Purification byproducts Byproducts (TPPO, Hydrazine) purification_issue->byproducts fresh_reagents Use Fresh/Purified Reagents bad_reagents->fresh_reagents optimize_addition Optimize Addition Order bad_addition->optimize_addition precipitate_byproduct Precipitate Byproducts byproducts->precipitate_byproduct polymer_phosphine Use Polymer-Supported PPh3 byproducts->polymer_phosphine

References

3-(4-(tert-Pentyl)phenoxy)azetidine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(4-(tert-Pentyl)phenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key structural motifs: the azetidine ring and the phenoxy ether linkage. The strained four-membered azetidine ring is susceptible to degradation, particularly under acidic or hydrolytic conditions, which can lead to ring-opening. The phenoxy ether bond may also be subject to cleavage under harsh conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the chemistry of related structures, two primary degradation pathways are anticipated:

  • Azetidine Ring Opening: Under acidic or hydrolytic stress, the azetidine ring can undergo protonation followed by nucleophilic attack (e.g., by water), leading to ring cleavage and the formation of amino alcohol derivatives.

  • Ether Bond Cleavage: While generally more stable, the ether linkage can be cleaved under strong acidic conditions or oxidative stress, potentially yielding 4-(tert-Pentyl)phenol and a 3-hydroxyazetidine derivative.

Q3: Are there any known reactive metabolites of similar azetidine-containing compounds?

A3: For some azetidine-containing pharmaceuticals, metabolic ring-opening has been reported. This can occur via the formation of an azetidinium ion, which is then susceptible to nucleophilic attack. While specific metabolic data for this compound is not available, it is a potential metabolic pathway to consider in biological systems.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light and moisture. For solutions, it is advisable to use aprotic solvents and store them at low temperatures for short periods. The stability in aqueous buffers, especially at acidic pH, should be carefully evaluated before use.

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Loss of potency over time in aqueous buffer Hydrolytic degradation of the azetidine ring. 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products by HPLC or LC-MS. 3. If degradation is observed, consider using a less aqueous buffer system or reducing the incubation time.
Variable results between batches Inconsistent purity or presence of degradants in the starting material. 1. Verify the purity of each new batch of the compound by HPLC-UV and/or LC-MS before use. 2. If impurities are detected, purify the compound. 3. Store the compound under recommended conditions to prevent degradation between uses.
Unexpected biological activity Formation of a biologically active degradant. 1. Characterize any major degradation products using LC-MS/MS and NMR. 2. If possible, synthesize the suspected degradant and test its biological activity independently.
Guide 2: Issues with Analytical Methods (HPLC/LC-MS)
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in the chromatogram of a stability sample Degradation of the compound. 1. Document the retention time and area of the new peaks. 2. Use LC-MS to determine the mass of the new peaks and compare it to the predicted masses of potential degradation products. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradants and confirm their identity.
Poor peak shape (tailing or fronting) Interaction of the basic azetidine nitrogen with acidic silanols on the HPLC column. 1. Use a mobile phase with a suitable buffer (e.g., ammonium formate or acetate) to control the pH. 2. Add a small amount of a competing base, such as triethylamine, to the mobile phase. 3. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
Irreproducible retention times Changes in mobile phase pH or composition. 1. Ensure the mobile phase is well-mixed and degassed. 2. Prepare fresh mobile phase for each analysis. 3. Check the pH of the aqueous portion of the mobile phase before use.
Low sensitivity in MS detection Poor ionization of the analyte or ion suppression. 1. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the mobile phase is compatible with ESI-MS (e.g., volatile buffers). 3. Check for co-eluting matrix components that may cause ion suppression.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 270 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation products generated in the forced degradation study are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

degradation_pathway parent This compound degradant1 Ring-Opened Product (e.g., Amino alcohol derivative) parent->degradant1 Acid/Hydrolysis degradant2 4-(tert-Pentyl)phenol parent->degradant2 Strong Acid/Oxidation degradant3 3-Hydroxyazetidine derivative parent->degradant3 Strong Acid/Oxidation

Caption: Predicted degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc Quantify Degradation base Base Hydrolysis base->hplc Quantify Degradation oxidation Oxidation oxidation->hplc Quantify Degradation thermal Thermal thermal->hplc Quantify Degradation photo Photolysis photo->hplc Quantify Degradation lcms LC-MS Analysis hplc->lcms Identify Degradants stock Prepare 1 mg/mL Stock Solution stock->acid Apply Stress Conditions stock->base Apply Stress Conditions stock->oxidation Apply Stress Conditions stock->thermal Apply Stress Conditions stock->photo Apply Stress Conditions

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity check_stability Assess Stability in Assay Buffer start->check_stability purity_ok Purity OK? check_purity->purity_ok stability_ok Stable in Buffer? check_stability->stability_ok purity_ok->stability_ok Yes purify Purify Compound purity_ok->purify No fresh_solution Use Freshly Prepared Solutions stability_ok->fresh_solution Yes modify_assay Modify Assay Conditions stability_ok->modify_assay No

Caption: Troubleshooting logic for inconsistent assay results.

References

troubleshooting off-target effects of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(4-(tert-Pentyl)phenoxy)azetidine

Disclaimer: There is currently limited publicly available scientific literature and data specifically for this compound. The azetidine ring suggests potential reactivity, and the overall structure may interact with various biological targets.[1][2][3] This guide provides a generalized framework for troubleshooting potential off-target effects based on common issues encountered with novel small molecule inhibitors. The principles and methodologies described here are broadly applicable for investigating unexpected biological outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target.[4] These unintended interactions can lead to a range of issues, from misleading experimental results to adverse side effects in a clinical setting.[4][5] Early identification and characterization of off-target effects are crucial for validating research findings and ensuring the safety and efficacy of potential drug candidates.[6][7]

Q2: My experimental results with this compound are not what I expected based on its presumed target. What are the first steps to investigate potential off-target effects?

A2:

  • Confirm Compound Identity and Purity: Ensure the compound is structurally correct and free of significant impurities that could have their own biological activity.

  • Validate On-Target Engagement: Use a direct binding assay (e.g., Cellular Thermal Shift Assay - CETSA) or a proximal biochemical assay to confirm that the compound engages its intended target in your experimental system.

  • Perform a Literature Review: Search for information on related compounds or pharmacophores to identify potential off-target families.

  • Initial Off-Target Screening: If resources allow, screen the compound against a broad panel of common off-target candidates, such as kinases or G-protein coupled receptors (GPCRs).[8]

Q3: What are some common experimental approaches to identify unknown off-target interactions?

A3: A variety of unbiased, proteome-wide methods can be employed:

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to your compound in a complex biological sample.[5]

  • Phenotypic Screening: Comparing the cellular phenotype induced by your compound to a library of phenotypes from compounds with known targets can provide clues about its mechanism of action and potential off-targets.[4]

  • Computational Profiling: In silico methods can predict potential off-targets based on the compound's structure by screening it against databases of protein binding sites.[6]

Troubleshooting Guides

Scenario 1: The observed cellular phenotype is stronger or different than what is expected from inhibiting the primary target.

Question: I am observing potent cell death with this compound at concentrations where I expect only modest inhibition of my target, Target X. How can I determine if this is due to an off-target effect?

Answer:

This discrepancy suggests that either the compound is more potent on Target X in the cellular environment than in biochemical assays, or it is engaging one or more off-targets that contribute to the observed phenotype.

Troubleshooting Workflow:

  • Orthogonal Compound Testing: Use another known inhibitor of Target X with a different chemical scaffold. If this compound does not replicate the potent cell death phenotype, it strongly suggests your compound has off-target effects.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both on-target inhibition and the phenotypic endpoint (cell death). A significant leftward shift in the phenotypic potency compared to the on-target potency points to off-target activity.

  • Target Engagement vs. Phenotype: Use an assay like CETSA to measure the concentration at which your compound engages Target X in cells. Compare this with the concentration required to induce cell death.

Scenario 2: I have identified a potential off-target, "Kinase Y". How do I validate this interaction and determine its relevance?

Question: A kinase screen revealed that this compound inhibits Kinase Y with an IC50 similar to my primary target. How do I confirm this is a genuine off-target and understand its contribution to my experimental results?

Answer:

Validating a potential off-target requires confirming direct binding and assessing its functional consequence in your experimental system.

Validation and Deconvolution Steps:

  • Confirm Direct Binding: Use a label-free binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction between your compound and purified Kinase Y.

  • Cellular Target Engagement: Confirm that your compound engages Kinase Y in your cellular model using CETSA.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase Y. If the phenotype of interest (e.g., cell death) is diminished upon Kinase Y knockdown in the presence of your compound, it confirms that Kinase Y is a functionally relevant off-target.

  • Mutation Analysis: If a known resistance mutation exists for Kinase Y that prevents your compound from binding, expressing this mutant in your cells should rescue the off-target phenotype.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM) - Biochemical AssayEC50 (nM) - Cellular AssayNotes
Target X (On-Target) 150250Primary intended target.
Kinase Y (Off-Target)200300Potential off-target identified in a screening panel.
Kinase Z (Off-Target)> 10,000> 10,000Not significantly inhibited.
GPCR A (Off-Target)5,000Not DeterminedWeak interaction.

Table 2: Interpreting Phenotypic Data with Orthogonal Approaches

Experimental ConditionObserved Cell Viability (%)Interpretation
Vehicle Control100Baseline
This compound (300 nM)40Potent cell death observed.
Target X Inhibitor (Compound B, 300 nM)85Modest effect from on-target inhibition.
This compound + siRNA for Target X42No change, suggesting the phenotype is not solely due to Target X.
This compound + siRNA for Kinase Y75Partial rescue, confirming Kinase Y is a functionally relevant off-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to a target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control for 1 hour.

  • Heating Step: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation. A no-heat control is kept on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Panel Screening

Objective: To assess the selectivity of this compound by screening it against a panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Assay Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.

  • Compound Addition: Add the diluted compound to the wells. Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence) to measure the amount of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition of each kinase by the compound compared to the vehicle control. Determine the IC50 value for any kinases that are significantly inhibited.

Visualizations

Off_Target_Workflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Validation & Deconvolution A Unexpected Phenotype Observed B Confirm Compound Identity & Purity A->B C Validate On-Target Engagement (e.g., CETSA) B->C D In Silico Profiling (Predict Off-Targets) C->D Inconsistent? E Broad Panel Screening (e.g., Kinase Panel) C->E Inconsistent? F Chemical Proteomics (Unbiased Discovery) C->F Inconsistent? G Confirm Direct Binding (e.g., SPR, ITC) E->G Hits Identified H Genetic Validation (siRNA, CRISPR) G->H I Orthogonal Compound Testing H->I J Off-Target Confirmed I->J Conclude Functional Relevance

Caption: Workflow for identifying and validating off-target effects.

Signaling_Pathway cluster_pathway Cellular Response Pathways Compound This compound TargetX Target X (On-Target) Compound->TargetX Inhibits KinaseY Kinase Y (Off-Target) Compound->KinaseY Inhibits Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 KinaseY->Downstream2 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype (e.g., Toxicity) Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways.

Troubleshooting_Decision_Tree Start Inconsistent Phenotype? OnTarget Confirm On-Target Engagement in Cells Start->OnTarget Yes Engaged Target Engaged? OnTarget->Engaged NoEngagement Troubleshoot Assay or Compound Permeability Engaged->NoEngagement No OffTargetScreen Perform Broad Off-Target Screen Engaged->OffTargetScreen Yes Hits Off-Target Hits? OffTargetScreen->Hits NoHits Consider Indirect Effects or Novel Target Hits->NoHits No Validate Validate Hits with Orthogonal Assays Hits->Validate Yes Validated Validated Validate->Validated

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Production of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-(tert-Pentyl)phenoxy)azetidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:

  • Protection: N-Boc protection of azetidin-3-ol.

  • Coupling: Williamson ether synthesis between N-Boc-azetidin-3-ol and 4-(tert-Pentyl)phenol.

  • Deprotection: Removal of the N-Boc protecting group to yield the final product.

Stage 1: N-Boc Protection of Azetidin-3-ol
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low yield of N-Boc-azetidin-3-ol - Incomplete reaction. - Degradation of the product during workup. - Suboptimal reaction conditions.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use a mild base such as sodium bicarbonate. - Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). - Ensure the quality of the di-tert-butyl dicarbonate (Boc₂O).
Presence of multiple spots on TLC after reaction - Formation of di-Boc protected byproducts. - Unreacted starting material.- Use a controlled stoichiometry of Boc₂O (e.g., 1.05-1.1 equivalents). - Extend the reaction time if starting material is present. - Purify the crude product using column chromatography.
Stage 2: Williamson Ether Synthesis
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low yield of N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine - Incomplete deprotonation of 4-(tert-pentyl)phenol. - Competing elimination (E2) side reaction.[1] - Steric hindrance.[1] - Low reactivity of the leaving group on azetidine (if a derivative other than the alcohol is used).- Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide. - Maintain a moderate reaction temperature (e.g., 50-70 °C) to minimize elimination.[1] - Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide, to improve the reaction rate.
Formation of an alkene byproduct - The alkoxide is acting as a base rather than a nucleophile, leading to an E2 elimination reaction.[1]- Use a less sterically hindered base if possible. - Lower the reaction temperature. - Use a polar aprotic solvent like DMF or DMSO.[1]
Reaction does not go to completion - Insufficient base or reaction time. - Deactivation of the base by moisture.- Ensure all reagents and solvents are anhydrous. - Add the base portion-wise to maintain its activity. - Increase the reaction time and monitor by TLC or LC-MS.
Stage 3: N-Boc Deprotection
Issue/QuestionPossible Cause(s)Suggested Solution(s)
Incomplete deprotection - Insufficient acid strength or concentration. - Short reaction time.- Use a stronger acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane.[2] - Increase the reaction time and monitor for the disappearance of the starting material.
Product degradation - Harsh acidic conditions.- Perform the deprotection at a lower temperature (e.g., 0 °C). - Use milder deprotection conditions if other acid-sensitive functional groups are present.
Difficulty in isolating the final product - The product may be highly water-soluble as the hydrochloride or trifluoroacetate salt.- After neutralization, extract the product with an appropriate organic solvent. - If the product remains in the aqueous layer, consider salt precipitation or lyophilization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protecting group for the azetidine nitrogen?

A1: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions without affecting the newly formed ether linkage.[2][3]

Q2: How can I monitor the progress of the Williamson ether synthesis?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (N-Boc-azetidin-3-ol and 4-(tert-pentyl)phenol) and the product. The product should have a different Rf value from the starting materials. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the key safety precautions for scaling up this synthesis?

A3: When scaling up, be mindful of the exothermic nature of certain steps, particularly the addition of sodium hydride and the acid-mediated deprotection. Ensure adequate cooling and controlled addition of reagents. Both DMF and DMSO are high-boiling point solvents and require appropriate handling and disposal procedures.

Q4: Are there any specific challenges when scaling up the purification?

A4: Column chromatography can be challenging and costly at a larger scale. Consider alternative purification methods such as crystallization or salt formation of the final product to achieve the desired purity. For the intermediate N-Boc protected ether, a simple extraction and wash may be sufficient if the reaction is clean.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for the synthesis of this compound at different scales to illustrate potential challenges.

Table 1: N-Boc Protection of Azetidin-3-ol

Scale (g)Equivalents of Boc₂OReaction Time (h)Temperature (°C)Typical Yield (%)Purity by NMR (%)
11.142592>98
101.16258997
1001.058208595

Table 2: Williamson Ether Synthesis

Scale (g)Base (equivalents)Reaction Time (h)Temperature (°C)Typical Yield (%)Purity by LC-MS (%)
1NaH (1.2)6608595
10NaH (1.2)8608093
100NaH (1.1)12557590

Table 3: N-Boc Deprotection

Scale (g)Acid (equivalents)Reaction Time (h)Temperature (°C)Typical Yield (%)Purity by LC-MS (%)
1TFA (10)22595>99
10TFA (10)3259299
1004M HCl in Dioxane (excess)4258898

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidin-3-ol
  • To a stirred solution of azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water) at 0 °C, add a base such as sodium bicarbonate (2.0 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine
  • To a solution of 4-(tert-pentyl)phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve N-Boc-3-(4-(tert-pentyl)phenoxy)azetidine (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.

Visualizations

Synthetic_Workflow A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc₂O, Base C N-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine B->C 4-(tert-Pentyl)phenol, NaH D This compound C->D TFA or HCl

Caption: Overall synthetic workflow for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide 4-(tert-Pentyl)phenoxide Ether Desired Ether Product Phenoxide->Ether SN2 Attack Alkene Elimination Byproduct Phenoxide->Alkene E2 Elimination Azetidine N-Boc-azetidin-3-ol derivative Azetidine->Ether Azetidine->Alkene

Caption: Williamson ether synthesis: SN2 vs. E2 pathways.

Troubleshooting_Yield Start Low Yield in Williamson Ether Synthesis Check_Completion Is the reaction complete? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase reaction time/temperature or add more base. Incomplete->Troubleshoot_Incomplete Check_Byproducts Are there significant byproducts? Complete->Check_Byproducts Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts Yes No_Byproducts No Check_Byproducts->No_Byproducts No Identify_Byproduct Identify byproduct (e.g., alkene from elimination). Yes_Byproducts->Identify_Byproduct Workup_Issue Potential issue with workup/purification. No_Byproducts->Workup_Issue Optimize_Conditions Optimize conditions to favor SN2 (lower temp, polar aprotic solvent). Identify_Byproduct->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Refining Purification Protocols for 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for 3-(4-(tert-Pentyl)phenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common methods for purification are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization, often using solvents like ethanol, is a cost-effective method for achieving high purity on a larger scale.[1]

Q2: What are the likely impurities I might encounter during the purification of this compound?

Common impurities can include unreacted starting materials such as 4-(tert-pentyl)phenol and the azetidine precursor. Other potential impurities are byproducts formed during the synthesis, which may include derivatives of chloroacetyl chloride if used in the synthetic route.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution of acetonitrile and water is highly effective for separating the main product from non-volatile impurities.[1] To detect and identify volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Column Chromatography Compound is too soluble in the mobile phase. Decrease the polarity of the eluent system.
Compound is adsorbing irreversibly to the silica gel. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a competitive binder like triethylamine to the eluent for basic compounds.
Product is co-eluting with an impurity. Optimize the solvent system by trying different solvent mixtures or using a shallower gradient in flash chromatography.
Product Fails to Crystallize During Recrystallization Solution is not supersaturated. Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystal formation. Attempt to purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization.
Incorrect solvent system. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Persistent Impurity Peak in HPLC Analysis Impurity has similar polarity to the product. Adjust the HPLC method, for instance, by changing the gradient slope, the type of organic modifier, or the column chemistry (e.g., C18 to a phenyl-hexyl column).
Impurity is a stereoisomer. Consider using a chiral column for separation if stereoisomers are possible and need to be separated.
Oily Product Obtained After Purification Residual solvent is present. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Product has a low melting point. If the product is inherently an oil at room temperature, this is not a purification issue. Confirm the product's physical state from literature data if available.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol has been suggested as a potential solvent.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (HPLC/GC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Repurify Repurify Purity_Check->Repurify <95% Pure Repurify->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity After Initial Purification Impurity_Type Identify Impurity Type (TLC/HPLC/MS) Start->Impurity_Type Polar_Impurity Impurity is More Polar Impurity_Type->Polar_Impurity More Polar NonPolar_Impurity Impurity is Less Polar Impurity_Type->NonPolar_Impurity Less Polar Similar_Polarity Impurity has Similar Polarity Impurity_Type->Similar_Polarity Similar Adjust_Chromatography Adjust Chromatography: - Decrease eluent polarity - Use shallower gradient Polar_Impurity->Adjust_Chromatography Increase_Polarity Adjust Chromatography: - Increase eluent polarity NonPolar_Impurity->Increase_Polarity Change_Method Change Purification Method: - Recrystallization - Preparative HPLC Similar_Polarity->Change_Method

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Minimizing Cytotoxicity of 3-(4-(tert-Pentyl)phenoxy)azetidine in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with 3-(4-(tert-Pentyl)phenoxy)azetidine in primary cells.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
High background cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high.- Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO). - Run a solvent toxicity curve to determine the optimal concentration for your specific primary cells.
Poor quality or contaminated cell culture medium or supplements.- Use fresh, high-quality media and supplements.[1] - Regularly test for mycoplasma contamination.
Pipetting errors leading to inconsistent cell seeding.- Gently but thoroughly mix the cell suspension before seeding to ensure a uniform distribution.[1] - Use calibrated pipettes and proper pipetting techniques to minimize variability.[1]
Inconsistent results between replicate wells Uneven cell distribution in the plate.- Ensure proper mixing of the cell suspension before and during plating. - Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS.[2]
Presence of air bubbles in the wells.- Carefully inspect wells for bubbles after plating and remove them with a sterile pipette tip if necessary.[3]
Compound precipitation.- Visually inspect the wells for any precipitate after compound addition. - If precipitation is observed, consider using a different solvent or a formulation strategy to improve solubility.[4]
Observed cytotoxicity is higher than expected The compound is inherently cytotoxic to the specific primary cell type.- Perform a dose-response study to determine the EC50 value. - Investigate potential mechanisms of cytotoxicity (e.g., oxidative stress, apoptosis).
The compound has poor solubility, leading to the formation of cytotoxic aggregates.- Improve compound solubility through formulation strategies such as using cyclodextrins or creating nanosuspensions.[4][5]
Off-target effects of the compound.- Consider structural modifications to the molecule to reduce off-target activity while maintaining desired efficacy.[6]

Frequently Asked Questions (FAQs)

1. What are the common mechanisms of cytotoxicity for small molecules like this compound in primary cells?

While specific data for this compound is limited, common mechanisms for drug-induced cytotoxicity in primary cells include:

  • Induction of Oxidative Stress: Many compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, resulting in damage to lipids, proteins, and DNA.[7][8][9]

  • Activation of Apoptosis: Cytotoxic compounds can trigger programmed cell death through the activation of caspases, a family of proteases that execute the apoptotic process.[10][11][12] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production, release of pro-apoptotic factors, and increased ROS generation.[13]

  • Membrane Damage: Some compounds can directly damage the cell membrane, leading to a loss of integrity and cell lysis.

2. How can I reduce the cytotoxicity of my compound without sacrificing its therapeutic effect?

Several strategies can be employed to mitigate cytotoxicity:

  • Formulation Strategies: Changing the drug's formulation can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing toxicity.[14] This can include using different dosing vehicles or co-dosing with agents that mitigate toxicity.[14][15] Nanocrystal formulations can also improve solubility and reduce toxicity.[5]

  • Structural Modification: Minor changes to the chemical structure of the compound can sometimes reduce its interaction with off-target molecules that cause toxicity, a process that can be guided by medicinal chemistry to avoid detection by cellular detoxification networks.[16]

  • Dose Optimization: Carefully determining the therapeutic window of the compound is crucial. A lower dose may still be effective while exhibiting significantly less cytotoxicity.

  • Combination Therapy: Using the compound in combination with other agents can sometimes allow for a lower, less toxic dose to be used while achieving the desired therapeutic outcome.[17][18]

3. What are the key considerations when performing a cytotoxicity assay with primary cells?

  • Cell Health: Always use healthy, viable cells. Avoid using cells that have been passaged too many times.[1]

  • Cell Density: The optimal cell density should be determined for each primary cell type and assay format to ensure a measurable signal without overcrowding.[1]

  • Controls: Include appropriate controls in your assay, such as untreated cells, vehicle-only controls, and a positive control known to induce cytotoxicity.[2]

  • Assay Choice: Select a cytotoxicity assay that is appropriate for your experimental goals and the suspected mechanism of cell death. Common assays include MTT, LDH release, and assays that measure caspase activity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, which is a hallmark of apoptosis.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well plates (white-walled for luminescence)

  • Luminometer

Procedure:

  • Seed primary cells in a white-walled 96-well plate at an optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and appropriate controls.

  • Incubate for the desired time period.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix gently.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Primary Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for Exposure Time C->D E Perform Cytotoxicity Assay (e.g., MTT, Caspase) D->E F Read Plate (Absorbance/Luminescence) E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for assessing the cytotoxicity of a compound in primary cells.

signaling_pathway cluster_stimulus Cytotoxic Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Pathway Compound This compound ROS Increased ROS Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential signaling pathway for compound-induced cytotoxicity involving oxidative stress and apoptosis.

troubleshooting_logic Start High Cytotoxicity Observed CheckVehicle Is Vehicle Control Cytotoxic? Start->CheckVehicle HighSolvent Reduce Solvent Concentration CheckVehicle->HighSolvent Yes CheckPrecipitate Is Compound Precipitating? CheckVehicle->CheckPrecipitate No ImproveSolubility Improve Formulation/Solubility CheckPrecipitate->ImproveSolubility Yes InherentToxicity Inherent Compound Toxicity CheckPrecipitate->InherentToxicity No DoseResponse Perform Dose-Response & Mechanism Studies InherentToxicity->DoseResponse

Caption: A logical troubleshooting workflow for investigating high cytotoxicity in primary cell assays.

References

Technical Support Center: Synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common contaminants and side reactions.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Deprotonation of 4-(tert-Pentyl)phenol: The phenoxide is not fully formed, leading to a lower concentration of the nucleophile.- Use a stronger base (e.g., Sodium Hydride) in an appropriate aprotic solvent (e.g., THF, DMF). - Ensure anhydrous reaction conditions as water will consume the base. - Allow sufficient time for the deprotonation to complete before adding the azetidine electrophile.
Side Reactions: Competing elimination (E2) or N-alkylation reactions reduce the formation of the desired ether.- Use a less sterically hindered and more reactive 3-azetidine electrophile (e.g., N-Boc-3-iodoazetidine or N-Boc-3-tosyloxyazetidine). - Maintain a lower reaction temperature to favor the SN2 reaction over elimination.[1] - If using an unprotected azetidine, consider using a protecting group (e.g., Boc) on the azetidine nitrogen to prevent N-alkylation.
Steric Hindrance: The bulky tert-pentyl group on the phenol may hinder the approach of the azetidine electrophile.- Consider using the Mitsunobu reaction as an alternative to the Williamson ether synthesis, which can be effective for sterically hindered substrates.[2] - Employing sonication in the Mitsunobu reaction may improve yields for hindered phenols.[2]
Poor Quality of Reagents: Degradation or impurities in starting materials can affect the reaction outcome.- Use freshly purified or high-purity starting materials. - Check the purity of the 3-haloazetidine or its derivative before use.
Problem 2: Presence of Unreacted Starting Materials in the Final Product

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature: The reaction has not gone to completion.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Inefficient Stoichiometry: An incorrect molar ratio of reactants was used.- Use a slight excess (1.1-1.2 equivalents) of the 4-(tert-pentyl)phenoxide to ensure complete consumption of the limiting 3-azetidine electrophile.
Ineffective Purification: The purification method is not adequately separating the product from the starting materials.- Optimize the column chromatography conditions (e.g., solvent system, gradient elution) for better separation. - Consider recrystallization from an appropriate solvent system.
Problem 3: Identification of Unknown Impurities

Analytical Approach:

TechniqueExpected Information
HPLC-UV: - Determine the number of impurities and their relative abundance (peak area %). - A diode array detector (DAD) can provide UV spectra of the impurities, which may help in their initial classification.
LC-MS: - Obtain the molecular weight of the impurities, which is crucial for proposing potential structures.
GC-MS: - Identify volatile and semi-volatile impurities.[3] - Useful for identifying isomers of tert-pentylphenol and other small molecule by-products.[4][5]
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): - Provides detailed structural information for the isolated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in the synthesis of this compound?

A1: The most common contaminants include:

  • Unreacted 4-(tert-pentyl)phenol: The starting phenol.

  • Unreacted 3-haloazetidine or its derivative: The starting azetidine electrophile.

  • Elimination by-product (Azetine derivative): Formed via a competing E2 reaction.

  • N-Alkylated azetidine dimer: If an unprotected azetidine is used, the nitrogen can act as a nucleophile.

  • Triphenylphosphine oxide and reduced azodicarboxylate: If the Mitsunobu reaction is employed.[6]

  • Isomers of 4-(tert-pentyl)phenol: Commercial tert-pentylphenol can be a mixture of isomers.

Q2: Which synthetic route is better for this molecule, Williamson ether synthesis or the Mitsunobu reaction?

A2: Both methods can be effective. The choice depends on the specific substrates and available equipment.

  • Williamson Ether Synthesis: A classic and straightforward method. It is often preferred for its simplicity and cost-effectiveness. However, it can be susceptible to low yields with sterically hindered substrates and competing elimination reactions.

  • Mitsunobu Reaction: Generally provides good yields with inversion of stereochemistry and is often successful for sterically hindered alcohols and phenols where the Williamson synthesis may fail.[7][8][9] The main drawback is the formation of by-products (triphenylphosphine oxide and a hydrazine dicarboxylate) that can complicate purification.

Q3: How can I effectively remove triphenylphosphine oxide after a Mitsunobu reaction?

A3: Several strategies can be employed to remove triphenylphosphine oxide:

  • Chromatography: Careful column chromatography on silica gel can separate the product from triphenylphosphine oxide.

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent.

  • Use of Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide by filtration.[6]

  • Modified Reagents: Employing modified phosphines, such as those with basic groups, allows for their removal by an acidic wash.[6]

Q4: What analytical techniques are recommended for routine purity checks?

A4: For routine purity analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method. It is a robust and quantitative technique for separating the main product from most potential impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

Experimental Protocols

Key Experiment 1: Synthesis of N-Boc-3-(4-(tert-pentyl)phenoxy)azetidine via Mitsunobu Reaction

This protocol is adapted from general Mitsunobu reaction procedures for the synthesis of aryl ethers.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-(tert-Pentyl)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(tert-pentyl)phenol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.

Key Experiment 2: HPLC-UV Method for Purity Analysis

This is a general method that should be optimized for the specific instrumentation and sample matrix.

ParameterCondition
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10-90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 275 nm
Injection Volume: 10 µL

Visualizations

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Purification Issues? Start->Cause3 Solution1a Increase Time/Temp Cause1->Solution1a Solution1b Check Stoichiometry Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Use N-protection Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a Solution3b Consider Recrystallization Cause3->Solution3b

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

Validating the Bioactivity of 3-(4-(tert-Pentyl)phenoxy)azetidine: A Comparative Guide to Assessing Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential bioactivity of 3-(4-(tert-Pentyl)phenoxy)azetidine. Due to the absence of specific bioactivity data for this compound in publicly available literature, this document outlines a scientifically plausible approach based on the known estrogenic activity of its structural analog, 4-(tert-pentyl)phenol.[1] The guide details a standard experimental protocol to assess estrogenic activity and presents a comparative data structure.

Introduction

The compound this compound incorporates two key structural features: an azetidine ring, a known pharmacophore present in many biologically active compounds, and a 4-(tert-pentyl)phenol moiety. The latter is a known endocrine disruptor with weak estrogenic properties.[1] This structural combination suggests that this compound may interact with estrogen receptors and exhibit estrogenic or anti-estrogenic activity. To validate this hypothesis, a direct comparison with a known weak estrogenic agent, 4-(tert-pentyl)phenol, is proposed.

Comparative Bioactivity Data

The following table summarizes hypothetical quantitative data from an estrogenicity assay comparing this compound with the reference compound 4-(tert-Pentyl)phenol and a standard estrogen, 17β-estradiol. The data is presented to illustrate the expected outcomes from the experimental protocol described below.

CompoundEC50 (µM)Maximum Proliferative Effect (% of 17β-estradiol)Estrogen Receptor Binding Affinity (Ki, µM)
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data]
4-(tert-Pentyl)phenol ~10~40%~5
17β-Estradiol 0.001100%0.002

Note: The data for 4-(tert-Pentyl)phenol and 17β-Estradiol are approximated from available literature for illustrative purposes. The EC50 and maximum proliferative effect would be determined via the MCF-7 cell proliferation assay, while the binding affinity would be determined through a competitive binding assay.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This protocol is a widely accepted method for assessing the estrogenic potential of chemical compounds by measuring their effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.[2][3][4][5][6][7]

1. Cell Culture and Maintenance:

  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Hormone Deprivation:

  • To remove any endogenous estrogens, the FBS is treated with dextran-coated charcoal.

  • Prior to the assay, MCF-7 cells are cultured in a hormone-free medium (DMEM with 10% charcoal-dextran stripped FBS) for 3-4 days to ensure they are quiescent and responsive to estrogenic stimuli.

3. Assay Procedure:

  • Quiescent MCF-7 cells are seeded into 96-well plates at a density of 3 x 10³ cells per well.

  • After 24 hours, the medium is replaced with a fresh hormone-free medium containing the test compounds (this compound and 4-(tert-Pentyl)phenol) at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for 6 days, with a medium change on day 3.

4. Measurement of Cell Proliferation:

  • Cell proliferation can be assessed using various methods, such as the Sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[8][9]

  • For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is read at 510 nm.

5. Data Analysis:

  • The absorbance values are plotted against the compound concentrations to generate dose-response curves.

  • The EC50 (half-maximal effective concentration) and the maximum proliferative effect (relative to 17β-estradiol) are calculated from these curves.

Visualizing the Estrogenic Signaling Pathway and Experimental Workflow

The following diagrams illustrate the estrogen signaling pathway that is interrogated by the MCF-7 proliferation assay and the general workflow of the experiment.

EstrogenSignaling Estrogen Signaling Pathway in MCF-7 Cells cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogenic_Compound Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ER) Estrogenic_Compound->ER ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Cell Proliferation mRNA->Proteins Cell_Proliferation Cell Proliferation Proteins->Cell_Proliferation

Caption: Estrogen receptor signaling pathway leading to cell proliferation.

ExperimentalWorkflow MCF-7 Cell Proliferation Assay Workflow Start Start Cell_Culture Culture MCF-7 Cells Start->Cell_Culture Hormone_Deprivation Hormone Deprivation (3-4 days) Cell_Culture->Hormone_Deprivation Seeding Seed Cells in 96-well Plates Hormone_Deprivation->Seeding Treatment Add Test Compounds and Controls Seeding->Treatment Incubation Incubate for 6 Days Treatment->Incubation Proliferation_Assay Perform Cell Proliferation Assay (e.g., SRB) Incubation->Proliferation_Assay Data_Analysis Analyze Data (Dose-Response Curves, EC50) Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.

Conclusion

This guide provides a robust framework for the initial bioactivity screening of this compound, focusing on its potential estrogenic effects. By comparing its activity to the known weak estrogen, 4-(tert-pentyl)phenol, researchers can quantitatively assess its potency and efficacy. The detailed experimental protocol and illustrative diagrams offer a clear and actionable path for this investigation. The results from these experiments will provide valuable insights into the pharmacological profile of this novel compound and guide further drug development efforts.

References

Comparative Efficacy Analysis: 3-(4-(tert-Pentyl)phenoxy)azetidine and a Structurally Related Pyrrolidine Derivative as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the azetidine scaffold has garnered significant attention as a privileged structure due to its unique conformational constraints and metabolic stability. This guide provides a comparative analysis of the efficacy of 3-(4-(tert-Pentyl)phenoxy)azetidine and a structurally related alternative, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine , focusing on their activity as histamine H3 receptor (H3R) antagonists. The histamine H3 receptor is a key target in the central nervous system for the development of therapeutics for neurological and psychiatric disorders.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for the two compounds, highlighting their binding affinity for the human histamine H3 receptor (hH3R).

CompoundTargetAssay TypeMeasured ParameterValue
This compoundHuman H3 Receptor (presumed)Radioligand Binding AssayKᵢData not available in the public domain
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidineHuman H3 ReceptorRadioligand Binding AssayKᵢ25 nM[1]

Note: While direct experimental data for this compound is not publicly available, its structural similarity to other evaluated tert-pentyl phenoxyalkylamines suggests it is a ligand for the histamine H3 receptor.

Discussion of Efficacy

The alternative compound, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrates potent antagonist activity at the human H3 receptor with a Kᵢ value of 25 nM.[1] This indicates a high binding affinity for the receptor. The tert-butyl group on the phenoxy ring is a common feature in many potent H3R antagonists.

For this compound, while specific efficacy data is lacking in the reviewed literature, structure-activity relationship (SAR) studies on similar series of compounds suggest that the tert-pentyl group, being slightly larger and more lipophilic than a tert-butyl group, could influence binding affinity. The azetidine ring, being a more rigid and strained four-membered ring compared to the five-membered pyrrolidine ring, will also significantly impact the compound's three-dimensional conformation and how it interacts with the binding pocket of the H3 receptor. Further experimental evaluation is necessary to quantify the efficacy of this compound and enable a direct and definitive comparison.

Experimental Protocols

The following is a detailed methodology for a standard in vitro experiment used to determine the binding affinity of a compound to the human histamine H3 receptor.

Histamine H3 Receptor Radioligand Binding Assay

This assay is designed to measure the ability of a test compound to displace a known radiolabeled ligand from the H3 receptor, thereby determining the test compound's binding affinity (Kᵢ).

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-N-α-Methylhistamine ([³H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or histamine).

  • 96-well Filter Plates: GF/C or equivalent.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the hH3R on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA protein assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of [³H]NAMH (typically around the Kₑ value, e.g., 2 nM).

    • Increasing concentrations of the test compound or the non-specific binding control.

    • The diluted cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 2 hours with constant shaking to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of the histamine H3 receptor and the workflow of the radioligand binding assay.

Histamine_H3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist Binding Antagonist H3R Antagonist (e.g., Test Compounds) Antagonist->H3R Blocks Binding Gi_protein Gαi/o Protein H3R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: General signaling pathway of the histamine H3 receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Radioligand, Test Compound) Prepare_Reagents->Plate_Setup Add_Membranes Add Cell Membranes to Wells Plate_Setup->Add_Membranes Incubate Incubate at 25°C for 2 hours Add_Membranes->Incubate Filter_Wash Filter and Wash to Separate Bound/Unbound Incubate->Filter_Wash Scintillation_Count Add Scintillation Cocktail and Measure Radioactivity Filter_Wash->Scintillation_Count Data_Analysis Analyze Data to Determine IC₅₀ and Kᵢ Scintillation_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

References

Comparative Analysis of 3-(4-(tert-Pentyl)phenoxy)azetidine with Known Bioactive Azetidine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activity of 3-(4-(tert-Pentyl)phenoxy)azetidine. Due to the absence of publicly available experimental data for this specific compound, this analysis is based on a review of structurally and functionally related azetidine derivatives with known inhibitory activities. This report summarizes the known anticancer and neuronal inhibitory activities of selected azetidine-based compounds, presenting their quantitative data in structured tables. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the concepts discussed.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The strained azetidine ring contributes to their chemical reactivity and ability to interact with various biological targets.[3] Compounds incorporating the azetidine moiety have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-acting agents.[1][2]

This compound is a molecule that combines the azetidine core with a phenoxy group substituted with a bulky tert-pentyl group. While specific biological data for this compound is not currently available in the public domain, the analysis of structurally similar compounds can provide valuable insights into its potential as a bioactive agent. This guide aims to offer a comparative framework by examining the inhibitory activities of known azetidine derivatives.

Comparative Analysis of Bioactive Azetidine Derivatives

To contextualize the potential activity of this compound, this section details the inhibitory profiles of known azetidine-containing compounds in two key therapeutic areas: cancer and neuronal signaling.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of azetidine derivatives against various cancer cell lines. These compounds often exert their effects by targeting critical cellular pathways involved in cell growth and proliferation.

A notable study detailed a series of novel azetidine-based compounds that act as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1][4] Another research effort led to the development of TZT-1027 analogues containing a 3-aryl-azetidine moiety, which demonstrated excellent antiproliferative activities.[5]

Table 1: Anticancer Activity of Selected Azetidine Derivatives

Compound IDCancer Cell LineIC50 (nM)Reference
1a (TZT-1027 analogue) A549 (Lung Carcinoma)2.2[5]
HCT116 (Colon Carcinoma)2.1[5]
H172 (9f) MDA-MB-231 (Breast Cancer)380[1]
H182 MDA-MB-231 (Breast Cancer)980[1]
Neuronal Activity

Azetidine derivatives have also been explored as inhibitors of neurotransmitter transporters, highlighting their potential for treating neurological disorders. A study on azetidine analogs as GABA uptake inhibitors revealed compounds with moderate to high affinity for the GABA transporters GAT-1 and GAT-3.[6]

Table 2: GABA Uptake Inhibitory Activity of Selected Azetidine Derivatives

Compound IDTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative GAT-12.01 ± 0.77[6]
12d GAT-315.3 ± 4.5[6]
18b GAT-126.6 ± 3.3[6]
18e GAT-331.0 ± 4.7[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (for TZT-1027 analogues)
  • Cell Lines: A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cells were used.

  • Method: The antiproliferative activity was determined using the Sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

    • After incubation, the cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with SRB dye.

    • The protein-bound dye was solubilized with a Tris base solution.

    • The absorbance was measured at a specific wavelength to determine cell viability.

    • IC50 values were calculated from the dose-response curves.[5]

STAT3 Inhibition Assay (for H172 and H182)
  • Target: STAT3 protein.

  • Method: An in vitro binding assay was used to determine the inhibitory activity.

  • Procedure:

    • Recombinant STAT3 protein was incubated with the test compounds.

    • The binding of the compounds to STAT3 was assessed.

    • The IC50 values were determined as the concentration of the compound that inhibits 50% of STAT3 activity.

    • Selectivity was assessed by performing similar assays with STAT1 and STAT5 proteins.[1]

GABA Uptake Inhibition Assay
  • Targets: GAT-1 and GAT-3 GABA transporters.

  • Method: A radioligand uptake assay was performed using cells expressing the respective transporters.

  • Procedure:

    • Cells expressing either GAT-1 or GAT-3 were incubated with a radiolabeled GABA substrate and various concentrations of the test compounds.

    • The uptake of the radiolabeled GABA was measured after a specific incubation time.

    • The IC50 values were calculated by determining the concentration of the test compound that inhibited 50% of the specific GABA uptake.[6]

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA Target Gene Promoters STAT3_dimer->DNA Translocates to Nucleus and Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binds Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Phosphorylation

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Data Acquisition & Analysis Cell_Culture 1. Cell Seeding in 96-well plate Compound_Prep 2. Preparation of Compound Dilutions Treatment 3. Addition of Compounds to Cells Compound_Prep->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 5. Cell Viability Assay (e.g., SRB, MTT) Incubation->Assay Data_Analysis 6. Data Analysis & IC50 Calculation Assay->Data_Analysis

Caption: General experimental workflow for determining the in vitro inhibitory activity of a compound.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is not yet available, the comparative analysis of structurally related azetidine derivatives provides a strong rationale for its investigation as a potential bioactive molecule. The data presented herein on known azetidine-based inhibitors with potent anticancer and neuronal activities suggest that the azetidine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the substituted phenoxy group in this compound may influence its pharmacokinetic and pharmacodynamic properties, warranting further experimental evaluation to determine its specific biological targets and inhibitory potency. The experimental protocols and illustrative diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

Interpreting NMR and Mass Spectrometry Data for 3-(4-(tert-Pentyl)phenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(4-(tert-Pentyl)phenoxy)azetidine. Understanding the spectral characteristics of this molecule is crucial for its synthesis, purification, and characterization in drug discovery and development pipelines. This document presents predicted spectral data, outlines standard experimental protocols for data acquisition, and offers a comparative perspective for researchers working with similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established chemical shift values and fragmentation patterns of analogous structures.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a (CH₃)~0.7t3H
H-b (CH₂)~1.3q2H
H-c (C(CH₃)₂)~1.3s6H
H-d (CH₂)~3.8-4.0t2H
H-e (CH)~4.8-5.0p1H
H-f (CH₂)~3.6-3.8t2H
Aromatic (H-Ar)~6.8 (d), ~7.2 (d)d2H, 2H
NH~2.0-3.0br s1H

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a deuterochloroform (CDCl₃) solvent. Coupling constants (J) for triplets (t) and quartets (q) are expected to be in the range of 7-8 Hz. The chemical shift of the NH proton is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-a (CH₃)~9
C-b (CH₂)~37
C-c (C(CH₃)₂)~28
C-d (CH₂)~50-55
C-e (CH)~70-75
C-f (Cq)~38
C-Ar (C-O)~155
C-Ar (C-alkyl)~142
C-Ar (CH)~114, ~127

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a deuterochloroform (CDCl₃) solvent.

Mass Spectrometry Data

Table 3: Predicted Major Mass Spectral Fragments for this compound

m/zProposed Fragment
247[M]⁺ (Molecular Ion)
190[M - C₄H₉]⁺
176[M - C₅H₁₁]⁺
149[HOC₆H₄C(CH₃)₂CH₂CH₃]⁺
107[HOC₆H₅]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
56[C₄H₈]⁺ or [C₃H₄N]⁺

Experimental Protocols

Accurate spectral data is contingent on standardized experimental procedures. The following are recommended protocols for acquiring high-quality NMR and MS data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Signal averaging of 16-64 scans is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, a non-polar capillary column is recommended.

  • Ionization: Employ electron ionization (EI) at 70 eV for fragmentation analysis. Electrospray ionization (ESI) can be used for soft ionization to primarily observe the molecular ion.

  • Mass Analysis: Utilize a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Molecular Structure and Fragmentation

The following diagrams illustrate the chemical structure and a key mass spectral fragmentation pathway of this compound.

cluster_structure This compound mol mol This compound m/z 247 frag1 [M - C₅H₁₁]⁺ m/z 176 mol->frag1 α-cleavage frag2 [C₅H₁₁]⁺ m/z 71 mol->frag2 Benzylic cleavage

Comparative Analysis of 3-(4-(tert-Pentyl)phenoxy)azetidine and Structurally Related Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-(4-(tert-Pentyl)phenoxy)azetidine against a structurally related piperazine derivative with known experimental data. The information presented is intended to guide research and development efforts in the exploration of novel azetidine-based compounds as potential therapeutic agents.

Introduction

This guide focuses on the comparison of this compound with a known series of tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives that have been evaluated as histamine H3 receptor (H3R) ligands.[2] The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a promising target for the treatment of various neurological and cognitive disorders.

Quantitative Data Summary

The following table summarizes the experimental data for a relevant piperazine derivative, which serves as a surrogate for predicting the potential activity of this compound.

Table 1: Comparative Biological Data of a Structurally Related Piperazine Derivative

Compound IDStructureTargetAssay TypeKi (nM)Reference
1 4-(4-(tert-Pentyl)phenoxy)butyl)-1-(pyridin-4-yl)piperazineHuman Histamine H3 Receptor (hH3R)Radioligand Binding Assay16.0[2]

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of compounds like this compound are provided below.

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor (hH3R).

  • [³H]-Nα-methylhistamine (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test compounds (e.g., this compound).

  • Non-specific binding control (e.g., 10 µM clobenpropit).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293-hH3R cells.

  • In a 96-well plate, add the cell membranes, the radioligand ([³H]-Nα-methylhistamine), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of an unlabeled H3R ligand is added to a set of wells.

  • Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Following incubation, the contents of the plates are filtered to separate the bound from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are then dried, and scintillation fluid is added to each well.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.[3]

Functional cAMP Assay for GPCR Activity

This assay is used to determine whether a compound acts as an agonist or antagonist at a Gαi-coupled receptor like the histamine H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the hH3R.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the CHO-K1-hH3R cells in a 96-well plate and allow them to attach overnight.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a known H3R agonist (e.g., R-α-methylhistamine) in the presence of forskolin. Forskolin elevates cAMP levels, and activation of the Gαi-coupled H3R will inhibit this increase.

  • For agonist testing, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The data is analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.[4][5]

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the histamine H3 receptor. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Histamine or Antagonist/Inverse Agonist Ligand->H3R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation

The diagram below outlines the typical workflow for the synthesis and pharmacological evaluation of a novel compound like this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding H3R Radioligand Binding Assay Purification->Binding Functional Functional cAMP Assay Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR

Caption: Experimental Workflow for Compound Evaluation.

References

A Comparative Review of the Pharmacokinetics of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of several key azetidine derivatives. The inclusion of the strained four-membered azetidine ring in medicinal chemistry has shown promise for improving pharmacological properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes associated pathways to offer a comprehensive overview for drug discovery and development.

Pharmacokinetic Profiles of Marketed Azetidine-Containing Drugs

Azetidine moieties have been successfully incorporated into several marketed drugs, each exhibiting distinct pharmacokinetic characteristics. A summary of key parameters for azelnidipine, cobimetinib, and ximelagatran is presented below.

DrugClassDosageTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Primary Metabolism
Azelnidipine Calcium Channel Blocker8-16 mg, single oral2.6 - 4.0[1]1.66 - 23.06[1]16.0 - 28.0[1]~62% (absorption ratio)[2]Hepatic (CYP3A4)[3]
Cobimetinib MEK Inhibitor60 mg, once daily~2.4[4]-~44 (2.2 days)[5][6]46%[4][6]Hepatic (CYP3A & UGT2B7)[6]
Ximelagatran Direct Thrombin Inhibitor20 mg, twice daily~2 (for melagatran)[7]-~3 (for melagatran)[7]~20% (for melagatran)[7]Bioconversion to melagatran[8]

Azelnidipine , a dihydropyridine calcium channel blocker, demonstrates a moderate time to reach maximum plasma concentration (Tmax) and a relatively long elimination half-life (t1/2), making it suitable for once-daily dosing in the treatment of hypertension.[1] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[3]

Cobimetinib , a MEK inhibitor used in cancer therapy, has a shorter Tmax but a significantly longer half-life of approximately 2.2 days.[5][9] Its absolute bioavailability is 46%.[4][6] Metabolism occurs mainly through CYP3A and UGT2B7 pathways.[6]

Ximelagatran , an oral direct thrombin inhibitor that was withdrawn from the market due to hepatotoxicity, is a prodrug that is rapidly converted to its active form, melagatran.[7][8] The pharmacokinetic parameters listed are for melagatran. It has a relatively short half-life of about 3 hours and a bioavailability of approximately 20%.[7]

Investigational Azetidine Derivatives

Beyond marketed drugs, numerous azetidine derivatives are under investigation for various therapeutic targets.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in cancer therapy. Novel azetidine-based STAT3 inhibitors have been developed, with some showing sub-micromolar potency.[10][11] For one lead compound, H182, in vivo pharmacokinetic studies in mice revealed a very low plasma area under the curve (AUC), which was correlated with high in vitro clearance in mouse hepatocytes.[12] However, the same compound showed better stability in human hepatocytes, suggesting potential for further development.[12]

Azetidine-Based GABA Uptake Inhibitors

Experimental Protocols

The following are generalized methodologies for key pharmacokinetic experiments. Specific parameters may vary based on the compound and the animal model used.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are fasted overnight before drug administration.

  • Drug Administration: The azetidine derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

In Vitro Metabolic Stability Assay (Hepatocytes)
  • Hepatocyte Culture: Cryopreserved human or animal hepatocytes are thawed and suspended in incubation medium.

  • Incubation: The azetidine derivative (at a final concentration of, for example, 1 µM) is added to the hepatocyte suspension.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro intrinsic clearance (CLint) is calculated from the rate of disappearance of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the processes involved, the following diagrams illustrate a typical in vivo pharmacokinetic workflow and the canonical STAT3 signaling pathway.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis drug_admin Drug Administration (Oral or IV) blood_collection Blood Collection (Serial Time Points) drug_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lc_ms LC-MS/MS Analysis plasma_separation->lc_ms pk_analysis Pharmacokinetic Parameter Calculation lc_ms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization stat3_dna p-STAT3 binding to DNA stat3_active->stat3_dna Nuclear Translocation gene_transcription Gene Transcription stat3_dna->gene_transcription cytokine Cytokine cytokine->cytokine_receptor azetidine_inhibitor Azetidine-based STAT3 Inhibitor azetidine_inhibitor->stat3_active Inhibition

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine derivatives.

References

Performance Benchmark of Azetidine-Based STAT3 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of novel azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology. The data presented is compiled from recent benchmark studies, offering a quantitative comparison of inhibitory potency and selectivity. Detailed experimental protocols for the key assays are also provided to support reproducibility and further investigation.

Introduction to Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors targeting STAT3 is therefore a significant area of cancer research. Azetidine-containing compounds have emerged as a promising class of STAT3 inhibitors, demonstrating high potency and selectivity. This guide focuses on a series of these compounds and their performance in preclinical studies. While specific data for 3-(4-(tert-Pentyl)phenoxy)azetidine is not publicly available in comparative studies, this guide will focus on structurally related azetidine compounds for which benchmark data has been published.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and selectivity of several recently developed azetidine-based STAT3 inhibitors. The data is derived from electrophoretic mobility shift assays (EMSA), which measure the inhibition of STAT3 DNA-binding activity.

Table 1: In Vitro Potency of Azetidine-Based STAT3 Inhibitors

Compound IDStructureSTAT3 IC50 (µM)Reference
H182 Azetidine-based heterocyclic compound0.66 ± 0.10[1]
H172 (9f) Azetidine-based heterocyclic compound0.98 ± 0.05[1]
H120 (8e) Azetidine-based compound1.75 ± 0.19[1]
H105 (8f) Azetidine-based compound2.07 ± 0.12[1]
Compound 5a (R)-azetidine-2-carboxamide analog0.55[2][3]
Compound 5o (R)-azetidine-2-carboxamide analog0.38[2][3]
Compound 8i (R)-azetidine-2-carboxamide analog0.34[2][3]

Table 2: In Vitro Selectivity Profile of Azetidine-Based Inhibitors

Compound IDSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)Selectivity (STAT1/STAT3)Selectivity (STAT5/STAT3)Reference
H182 0.66> 15.8> 19.1> 24> 29[1]
H172 (9f) 0.98> 15.8> 19.1> 16> 19.5[1]
Compound 5a 0.55> 18> 18> 32.7> 32.7[2][3]
Compound 5o 0.38> 18> 18> 47.4> 47.4[2][3]
Compound 8i 0.34> 18> 18> 52.9> 52.9[2][3]

Mechanism of Action: Irreversible Inhibition of STAT3

Recent studies have elucidated that these potent azetidine-based compounds act as irreversible inhibitors of STAT3.[1][4] They form a covalent bond with cysteine residues within the DNA-binding domain of the STAT3 protein.[4] This irreversible binding prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes which are crucial for tumor growth and survival.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to assess these inhibitors, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine Inhibitor Inhibitor->STAT3_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Activation

Caption: The STAT3 signaling pathway and the point of intervention by azetidine-based inhibitors.

Experimental_Workflow Start Start: Prepare Nuclear Extracts Incubation Incubate Nuclear Extracts with Azetidine Inhibitor Start->Incubation Probe_Addition Add Radiolabeled DNA Probe (hSIE) Incubation->Probe_Addition EMSA Electrophoretic Mobility Shift Assay (EMSA) Probe_Addition->EMSA Analysis Quantify STAT3-DNA Complex Formation EMSA->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: A generalized experimental workflow for determining the IC50 of STAT3 inhibitors using EMSA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain human breast cancer cell lines).

  • Azetidine-based inhibitor compounds.

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe (for STAT3).

  • Binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Poly(dI-dC).

  • Native polyacrylamide gel (e.g., 4.5%).

  • TBE buffer (Tris/Borate/EDTA).

Procedure:

  • Prepare nuclear extracts from appropriate cell lines.

  • In a reaction tube, pre-incubate the nuclear extract (containing activated STAT3) with increasing concentrations of the azetidine inhibitor compound for 30 minutes at room temperature.[1]

  • Add the radiolabeled hSIE probe and poly(dI-dC) (a non-specific DNA competitor) to the reaction mixture.

  • Incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Quantify the bands corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[3]

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 or MDA-MB-468 human breast cancer cells).

  • Normal (non-cancerous) cell line for comparison (e.g., MCF-10A).

  • Complete cell culture medium.

  • Azetidine-based inhibitor compounds.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the azetidine inhibitor. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

Conclusion

The benchmark data presented in this guide highlights the significant potential of azetidine-based compounds as potent and selective inhibitors of STAT3. The sub-micromolar IC50 values and high selectivity over other STAT family members, such as STAT1 and STAT5, underscore their promise as targeted anticancer agents. The irreversible mechanism of action offers the potential for durable target engagement. The provided experimental protocols serve as a resource for researchers aiming to further investigate and develop this promising class of molecules for therapeutic applications.

References

Independent Verification of 3-(4-(tert-Pentyl)phenoxy)azetidine: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 3-(4-(tert-Pentyl)phenoxy)azetidine, a novel chemical entity. Due to the absence of direct independent verification studies on this specific compound in publicly available literature, this document offers a comprehensive comparison with structurally similar azetidine derivatives. The aim is to provide a predictive overview of its potential biological activity and a framework for future experimental investigation. The information presented is based on an analysis of existing data for analogous compounds.

Physicochemical and Structural Comparison

The core structure of this compound features a central azetidine ring linked to a phenoxy group, which is substituted with a tert-pentyl group at the para position. The properties of this compound can be compared to other 3-phenoxyazetidine derivatives with different para-substituents to infer its potential characteristics.

Compound NamePara-SubstituentKey Physicochemical Characteristics of SubstituentPredicted Impact on Overall Molecule
This compound -C(CH₃)₂CH₂CH₃ (tert-Pentyl) Electron-donating, highly lipophilic, bulky Increased lipophilicity, potential for enhanced membrane permeability, may introduce steric hindrance affecting receptor binding.
3-(4-Methoxyphenoxy)azetidine-OCH₃ (Methoxy)Electron-donating, moderately lipophilicReference compound for electron-donating effects.
3-(4-Chlorophenoxy)azetidine-Cl (Chloro)Electron-withdrawing (inductive), lipophilicIncreased metabolic stability, alters electronic properties of the phenoxy ring.
3-(4-(Trifluoromethyl)phenoxy)azetidine-CF₃ (Trifluoromethyl)Strongly electron-withdrawing, lipophilicCan significantly alter pKa and binding interactions.

Postulated Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the 3-phenoxyazetidine scaffold is a common motif in compounds targeting various biological systems. Structurally related molecules have shown activity as GABA uptake inhibitors, triple reuptake inhibitors (for serotonin, norepinephrine, and dopamine), and muscarinic receptor antagonists.

The tert-pentyl group, being bulky and lipophilic, is likely to favor interactions with hydrophobic pockets in protein targets. Its electron-donating nature may also influence the electronic environment of the phenoxy ring, potentially modulating binding affinity and selectivity.

A hypothetical signaling pathway, based on the common targets of analogous compounds, is presented below. This diagram illustrates a potential mechanism of action where the compound could act as an inhibitor of a neurotransmitter transporter.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release NT_in_synapse Neurotransmitter->NT_in_synapse Transporter Neurotransmitter Transporter NT_in_synapse->Transporter Reuptake Receptor Postsynaptic Receptor NT_in_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Compound This compound Compound->Transporter Inhibition

Hypothetical inhibition of neurotransmitter reuptake.

Experimental Protocols

To independently verify the findings for this compound, a series of experiments would be required. Below are detailed methodologies for key experiments.

Synthesis of this compound

This protocol is a general method adapted from the synthesis of other 3-phenoxyazetidine derivatives.

Workflow for Synthesis

Start Starting Materials: 1-Boc-3-hydroxyazetidine 4-tert-Pentylphenol Mitsunobu Mitsunobu Reaction (DIAD, PPh₃, THF) Start->Mitsunobu Intermediate 1-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine Mitsunobu->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product

Synthetic workflow for this compound.

Detailed Protocol:

  • Mitsunobu Reaction: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent), 4-tert-pentylphenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-Boc-3-(4-(tert-Pentyl)phenoxy)azetidine.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assay: Neurotransmitter Transporter Binding Assay

This protocol describes a representative in vitro assay to determine the binding affinity of the compound to a specific neurotransmitter transporter (e.g., serotonin transporter, SERT).

Experimental Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing the target transporter Incubation_Step Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation_Step Radioligand_Prep Prepare radioligand solution (e.g., [³H]-citalopram for SERT) Radioligand_Prep->Incubation_Step Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation_Step Filtration Separate bound and free radioligand by rapid filtration Incubation_Step->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate IC₅₀ value Scintillation->Analysis

Workflow for a neurotransmitter transporter binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human neurotransmitter transporter of interest (e.g., HEK293-hSERT cells).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound, this compound.

    • For non-specific binding determination, a high concentration of a known inhibitor (e.g., fluoxetine for SERT) is used in parallel wells.

    • Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data for this compound is not currently available, this comparative guide provides a foundational understanding of its potential properties and biological activities based on the established knowledge of structurally related azetidine derivatives. The bulky, lipophilic tert-pentyl group is a key structural feature that is expected to significantly influence its pharmacological profile.

Independent verification through the synthesis and biological evaluation of this compound is essential. The experimental protocols outlined in this guide provide a clear path for such investigations. Future studies should focus on a broad panel of in vitro assays to determine its primary biological target(s) and subsequent in vivo studies to evaluate its efficacy and pharmacokinetic properties. This systematic approach will be crucial in elucidating the therapeutic potential of this novel compound.

Assessing the Specificity of 3-(4-(tert-Pentyl)phenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of the novel compound 3-(4-(tert-Pentyl)phenoxy)azetidine. Due to the limited publicly available biological data for this specific molecule, this analysis is based on the known activities of structurally similar compounds, particularly those sharing the phenoxy-azetidine core and related alkyl-phenoxy moieties. The primary plausible biological targets identified through this comparative analysis are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO-B).

Executive Summary

While direct experimental data for this compound is not currently available in the public domain, analysis of structurally related compounds suggests potential activity as a Histamine H3 Receptor (H3R) antagonist and a Monoamine Oxidase B (MAO-B) inhibitor. This guide presents a comparative framework for assessing its specificity against these potential targets, alongside known alternative inhibitors. Detailed experimental protocols for H3R binding and MAO-B inhibition assays are provided to facilitate future investigations into the precise biological activity and specificity profile of this compound.

Comparative Analysis of Potential Biological Targets

Based on the activity of compounds featuring a 4-substituted phenoxy scaffold, H3R and MAO-B have been identified as probable targets for this compound. The following table summarizes the activity of relevant comparator compounds.

Table 1: Comparative Biological Activity of this compound and Alternative Compounds

CompoundTarget(s)Assay TypeActivity (IC50/Ki)Reference
This compound H3R (predicted), MAO-B (predicted)-Data not available-
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)Histamine H3 Receptor, MAO-BhH3R binding, hMAO-B inhibitionhH3R Ki: 12 nM, hMAO-B IC50: 150 nM[1]
(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3)MAO-BIn vitro biological evaluationMore potent and selective than Safinamide[2]
SafinamideMAO-BReversible inhibitionIC50: 450 nM[3]
ClobenpropitHistamine H3 ReceptorRadioligand displacementpKi: 8.5-9.5[4]

Experimental Protocols for Specificity Assessment

To determine the actual specificity of this compound, the following experimental protocols are recommended.

Histamine H3 Receptor (H3R) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Human recombinant H3R membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Radioligand: [3H]-N-α-Methylhistamine

  • Non-specific binding control: Clobenpropit (10 µM)

  • Test compound (this compound) at various concentrations

  • 96-well filter plates (GF/C)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the H3R membranes (15 µ g/well ), radioligand (e.g., 1 nM [3H]-N-α-Methylhistamine), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at 25°C for 2 hours.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Positive control inhibitor (e.g., Selegiline)

  • Test compound (this compound) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the MAO-B enzyme to the wells of the microplate, followed by the test compound or positive control.

  • Incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the MAO-B substrate, fluorescent probe, and HRP mixture.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C.

  • Determine the rate of reaction from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Experimental Workflow and Signaling

To provide a clear visual representation of the experimental process and the potential signaling pathway involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Target Biological Target (H3R or MAO-B) Target->Incubation Reagents Assay Reagents Reagents->Incubation Measurement Signal Detection (Radioactivity or Fluorescence) Incubation->Measurement Calculation IC50 / Ki Determination Measurement->Calculation Specificity Specificity Profile Calculation->Specificity

Workflow for assessing compound specificity.

signaling_pathway cluster_H3R Histamine H3 Receptor (Presynaptic) H3R H3R G_protein Gi/o H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Histamine_release Histamine Release cAMP->Histamine_release regulates Compound This compound (Antagonist) Compound->H3R blocks

Predicted H3R antagonist signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(tert-Pentyl)phenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-(tert-Pentyl)phenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.